Product packaging for Methyl 4-ethyl-3-iodobenzoate(Cat. No.:CAS No. 51885-91-7)

Methyl 4-ethyl-3-iodobenzoate

Cat. No.: B566073
CAS No.: 51885-91-7
M. Wt: 290.1
InChI Key: JTKHZRNJWHCKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-ethyl-3-iodobenzoate (CAS 51885-91-7) is an iodinated aromatic ester that serves as a versatile synthetic intermediate and building block in organic chemistry and materials science research. With the molecular formula C10H11IO2 and a molecular weight of 290.10 g/mol, this compound is particularly valued in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to construct complex molecular architectures . The structure features an iodine atom at the 3-position and an ethyl group at the 4-position of the benzoate ring system, making it a valuable substrate for developing new nonlinear optical (NLO) materials and conjugated systems with a donor-π-acceptor configuration . Researchers utilize this compound in palladium-catalyzed reactions to create alkynylated structures that are fundamental in the study of third-order nonlinear optical properties and optical limiting actions under continuous-wave laser excitation . Its application extends to the synthesis of novel organic crystals, where it functions as a key precursor for constructing phenylethynylphenyl backbones with potential use in optical fiber communication systems and molecular electronic applications . As a specialized chemical building block, this compound is for research and development purposes only and is not intended for diagnostic, therapeutic, or human use. Proper handling procedures should be followed, and the product should be stored sealed in a dry environment at 2-8°C, protected from light .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11IO2 B566073 Methyl 4-ethyl-3-iodobenzoate CAS No. 51885-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-ethyl-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKHZRNJWHCKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661056
Record name Methyl 4-ethyl-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51885-91-7
Record name Methyl 4-ethyl-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-ethyl-3-iodobenzoate synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-ethyl-3-iodobenzoate

Abstract

This compound (CAS No: 51885-91-7) is a halogenated aromatic ester of significant interest in synthetic organic chemistry.[1] Its structure, featuring an ethyl group, a methyl ester, and a strategically positioned iodine atom, makes it a versatile building block for the construction of more complex molecules, particularly in the fields of pharmaceutical and materials science. The aryl iodide moiety is especially valuable for its participation in a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2][3] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, offering in-depth analysis of the chemical principles, detailed step-by-step protocols, and a comparative evaluation to assist researchers in selecting the optimal pathway for their specific needs.

Strategic Overview: A Retrosynthetic Analysis

The primary challenge in synthesizing this compound lies in achieving the desired 1,2,4-trisubstitution pattern with high regioselectivity. The two electron-directing groups—the activating ethyl group (ortho-, para-directing) and the deactivating methyl ester group (meta-directing)—are in a para relationship. This arrangement dictates the feasible synthetic approaches. A retrosynthetic analysis reveals three logical pathways, each with distinct advantages and considerations.

G cluster_A Strategy A: Electrophilic Iodination cluster_B Strategy B: Sandmeyer Reaction cluster_C Strategy C: Fischer Esterification Target This compound A1 Methyl 4-ethylbenzoate A_reagent + Electrophilic Iodine Source (e.g., ICl) A1->A_reagent A_reagent->Target B1 Methyl 4-ethyl-3-aminobenzoate B_reagent + NaNO₂, H⁺ + KI B1->B_reagent B2 Methyl 4-ethyl-3-nitrobenzoate B2->B1 Reduction B3 Methyl 4-ethylbenzoate B3->B2 Nitration B_reagent->Target C1 4-Ethyl-3-iodobenzoic Acid C_reagent + Methanol (MeOH) + Acid Catalyst (H₂SO₄) C1->C_reagent C_reagent->Target G start Methyl 4-ethylbenzoate nitro Methyl 4-ethyl-3-nitrobenzoate start->nitro HNO₃ / H₂SO₄ amino Methyl 4-ethyl-3-aminobenzoate nitro->amino Reduction (e.g., SnCl₂, H₂/Pd) diazonium Diazonium Salt Intermediate amino->diazonium NaNO₂ / HCl (0-5 °C) product This compound diazonium->product KI G

References

Introduction: Unveiling a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-ethyl-3-iodobenzoate (CAS 51885-91-7)

This compound is a polysubstituted aromatic compound featuring a benzene ring functionalized with a methyl ester, an ethyl group, and an iodine atom.[1] This specific arrangement of functional groups makes it a molecule of significant interest in synthetic organic chemistry. The presence of the iodine atom, in particular, provides a highly versatile reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. Consequently, this compound serves as a valuable intermediate and building block in the synthesis of complex molecular architectures, finding utility in the development of novel pharmaceuticals and advanced materials.[2] This guide provides a comprehensive overview of its chemical properties, robust synthetic protocols, detailed characterization data, and key applications.

Core Physicochemical & Structural Data

A thorough understanding of the fundamental properties of this compound is essential for its effective use and safe handling in a laboratory setting. These core characteristics are summarized below.

PropertyValueSource(s)
CAS Number 51885-91-7[1][3][4]
Molecular Formula C₁₀H₁₁IO₂[1][3][4]
Molecular Weight 290.10 g/mol [4]
IUPAC Name This compound[1]
Alternate Names 4-Ethyl-3-iodobenzoic Acid Methyl Ester[4][5]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Moderately soluble in organic solvents; limited solubility in water[1]
SMILES CCC1=CC=C(C=C1I)C(=O)OC[1]

Strategic Synthesis: The Sandmeyer Reaction Pathway

While several routes to this compound can be envisioned, the Sandmeyer reaction stands out as a reliable and regioselective method. This classic transformation allows for the conversion of an aromatic amino group into a variety of functionalities, including iodine, via a diazonium salt intermediate.[6][7] The key advantage of this approach is the precise placement of the iodine atom, avoiding the potential formation of isomers that can occur with direct electrophilic iodination of methyl 4-ethylbenzoate.

The logical precursor for this synthesis is Methyl 4-ethyl-3-aminobenzoate. The transformation proceeds in two critical steps: diazotization of the amine, followed by displacement with an iodide salt.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodide Displacement cluster_2 Byproduct A Methyl 4-ethyl-3-aminobenzoate B Aryl Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5 °C C This compound (Final Product) B->C  KI (aq)  Warm to RT D N₂ Gas B->D  Evolution

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Objective: To synthesize this compound from Methyl 4-ethyl-3-aminobenzoate.

Materials:

  • Methyl 4-ethyl-3-aminobenzoate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a flask submerged in an ice-salt bath, dissolve Methyl 4-ethyl-3-aminobenzoate (1.0 eq) in a mixture of concentrated HCl and water. Stir until a fine slurry of the amine hydrochloride salt is formed. Cool the mixture to 0-5 °C.

    • Separately, prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature is strictly maintained below 5 °C. The causality for this low temperature is the inherent instability of the diazonium salt, which can decompose prematurely at higher temperatures.

    • After the addition is complete, stir the mixture for an additional 20-30 minutes in the ice bath. The reaction mixture should become a clear solution, indicating the formation of the soluble diazonium salt.

  • Iodide Displacement:

    • In a separate, larger flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.[6]

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel. A dark color may be present due to the formation of I₂ byproduct.

    • Wash the mixture with a small amount of saturated sodium thiosulfate solution to quench any excess iodine, which is observed by the disappearance of the dark color.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude oil or solid by silica gel column chromatography to obtain pure this compound.

Spectroscopic Characterization Profile

Confirming the structure and purity of the synthesized product is a critical, self-validating step. The following data represent the expected spectroscopic signatures for this compound.

TechniqueExpected Signature
¹H NMR Aromatic Protons: 3 distinct signals in the ~7.0-8.0 ppm range, showing characteristic ortho and meta coupling. Methyl Ester (-OCH₃): A singlet at ~3.9 ppm. Ethyl Group (-CH₂CH₃): A quartet at ~2.7 ppm and a triplet at ~1.2 ppm.
¹³C NMR Approximately 10 distinct signals are expected, including peaks for the carbonyl carbon (~165 ppm), aromatic carbons (120-145 ppm), the methoxy carbon (~52 ppm), and the two aliphatic carbons of the ethyl group.
Mass Spec. (MS) Molecular Ion (M⁺): A prominent peak at m/z ≈ 290.1. Key Fragments: Loss of the methoxy group (-•OCH₃) to give a peak at m/z ≈ 259, and loss of the ethyl group (-•CH₂CH₃) to give a peak at m/z ≈ 261.
Infrared (IR) C=O Stretch (Ester): Strong, sharp absorption band around 1730-1715 cm⁻¹. C-O Stretch (Ester): Two characteristic bands between 1310-1100 cm⁻¹. Aromatic C=C Stretch: Bands in the 1600-1400 cm⁻¹ region. Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate. The carbon-iodine bond is significantly more reactive than corresponding C-Br or C-Cl bonds, making it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic construction of complex molecules, a cornerstone of modern drug discovery.[8][9]

Key Applications:

  • Cross-Coupling Reactions: It is an excellent coupling partner in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of new C-C, C-N, and C-O bonds.[8][9]

  • Pharmaceutical Intermediates: It is used in the synthesis of targeted therapies. For example, it is a building block for inhibitors of DDR1 (Discoidin Domain Receptor 1), a receptor tyrosine kinase implicated in cancer cell proliferation.[2] It has also been utilized in the synthesis of GZD824, an inhibitor for treating chronic myelogenous leukemia.[2]

  • Protein Degrader Building Blocks: The molecule serves as a foundational piece in the construction of Proteolysis-Targeting Chimeras (PROTACs) and other protein degraders, an emerging therapeutic modality.[3]

G A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) A->C B Aryl Boronic Acid R-B(OH)₂ B->C D Biaryl Product C->D Suzuki Coupling (C-C Bond Formation)

References

A Technical Guide to the Spectral Analysis of Methyl 4-ethyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for Methyl 4-ethyl-3-iodobenzoate (C₁₀H₁₁IO₂), a substituted aromatic ester of significant interest in synthetic chemistry. As a crucial building block, understanding its structural and electronic properties through spectroscopic techniques is paramount for researchers, scientists, and professionals in drug development. This document outlines the theoretical basis for its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides detailed experimental protocols for data acquisition, and offers insights grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic compound characterized by a benzene ring substituted with a methyl ester group, an ethyl group, and an iodine atom. The relative positions of these substituents dictate the electronic environment of each atom and, consequently, their spectroscopic signatures.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and predictable signals.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons, the ethyl group protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents. The iodine atom exerts a deshielding effect, while the ethyl and methyl ester groups have their characteristic chemical shifts.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic H (position 2)~8.2d~2.01H
Aromatic H (position 5)~7.8dd~8.0, 2.01H
Aromatic H (position 6)~7.4d~8.01H
Methoxy (-OCH₃)~3.9s-3H
Ethyl (-CH₂CH₃)~2.7q~7.52H
Ethyl (-CH₂CH₃)~1.2t~7.53H

Causality Behind Predicted Chemical Shifts:

  • Aromatic Protons: The proton at position 2 is ortho to the deshielding carbonyl group and meta to the iodine, resulting in the most downfield shift. The proton at position 5 is ortho to the iodine and meta to the carbonyl group, also experiencing significant deshielding. The proton at position 6 is ortho to the ethyl group and para to the iodine, making it the most upfield of the aromatic signals.

  • Aliphatic Protons: The chemical shifts and multiplicities of the ethyl and methyl protons are standard for these functional groups. The quartet for the methylene protons and the triplet for the methyl protons of the ethyl group are due to coupling with each other.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)~166
Aromatic C (quaternary, C-1)~132
Aromatic C (quaternary, C-3)~95
Aromatic C (quaternary, C-4)~145
Aromatic C (CH, C-2)~138
Aromatic C (CH, C-5)~130
Aromatic C (CH, C-6)~128
Methoxy (-OCH₃)~52
Ethyl (-CH₂CH₃)~29
Ethyl (-CH₂CH₃)~15

Rationale for Predicted Chemical Shifts:

  • The carbonyl carbon is characteristically found in the 165-175 ppm region.

  • The carbon bearing the iodine (C-3) is significantly shielded due to the "heavy atom effect," resulting in an upfield shift.

  • The other aromatic carbon signals are influenced by the additive effects of the substituents.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

NMR Workflow

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing dissolve Dissolve in CDCl₃ transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR transfer->instrument h1_acq ¹H Acquisition instrument->h1_acq c13_acq ¹³C Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference Final Spectra Final Spectra reference->Final Spectra

Caption: A typical workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (ester)~1720Strong, sharp
C=C stretch (aromatic)1600-1450Medium-Strong
C-O stretch (ester)1300-1100Strong
C-I stretch600-500Medium

Interpretation of Key Bands:

  • The most prominent peak will be the strong, sharp carbonyl (C=O) stretch of the ester group around 1720 cm⁻¹.

  • The presence of both aromatic and aliphatic C-H stretches will be observed.

  • The strong C-O stretching bands are also characteristic of the ester functionality.

  • The C-I stretch appears in the fingerprint region and can be difficult to assign definitively.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid or liquid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or a single drop of the liquid this compound onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 290, corresponding to the molecular weight of the compound (for ¹²⁷I). The isotopic pattern of iodine will not be a major factor as it is monoisotopic.

  • Key Fragment Ions:

    • m/z = 259: Loss of the methoxy group (-OCH₃, 31 Da) from the molecular ion.

    • m/z = 231: Loss of the ethyl group (-CH₂CH₃, 29 Da) followed by loss of CO (28 Da), or direct loss of the carboethoxy group.

    • m/z = 163: Loss of iodine (-I, 127 Da) from the molecular ion.

    • m/z = 135: Loss of iodine and the methoxy group.

Experimental Protocol for Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is suitable. The instrument can be coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure. The predicted NMR, IR, and MS data, based on established principles and data from analogous compounds, offer a reliable framework for the identification and characterization of this important synthetic intermediate. The experimental protocols outlined in this guide provide a robust methodology for obtaining high-quality spectral data, ensuring accuracy and reproducibility in research and development settings.

Methyl 4-ethyl-3-iodobenzoate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 4-Ethyl-3-Iodobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles governing solubility and furnishes a detailed experimental protocol for its determination. By understanding the physicochemical properties of the solute and the principles of solvent interaction, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction to this compound

This compound is an aromatic ester with the chemical formula C₁₀H₁₁IO₂ and a molecular weight of approximately 290.10 g/mol [1][2]. Its structure, featuring a substituted benzene ring, makes it a valuable building block in organic synthesis. The molecule's architecture, which includes a non-polar ethyl group and benzene ring, alongside a polar methyl ester group and a halogen (iodine), results in a compound with moderate polarity. This structural duality is central to understanding its solubility behavior. It is generally described as having moderate solubility in organic solvents and limited solubility in water[1]. Depending on its purity and the ambient temperature, it can exist as a colorless to pale yellow liquid or solid[1].

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is the cornerstone for predicting solubility[3][4]. This principle states that substances with similar intermolecular forces are likely to be soluble in one another[5][6][7].

Key Intermolecular Forces at Play:

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules. The large, non-polar benzene ring and the ethyl group in this compound contribute significantly to these interactions. Non-polar solvents like hexane and toluene primarily interact through these forces.

  • Dipole-Dipole Interactions: The methyl ester group (-COOCH₃) in the molecule possesses a permanent dipole moment. Polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane also have permanent dipoles, allowing for favorable dipole-dipole interactions with the solute.

  • Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the oxygen atoms of the ester group. Protic solvents like alcohols (methanol, ethanol) can act as hydrogen bond donors, potentially leading to good solubility.

Based on its structure, this compound is expected to be most soluble in solvents of moderate polarity that can engage in both van der Waals and dipole-dipole interactions. Its solubility in highly polar, protic solvents like water is expected to be low due to the large non-polar hydrocarbon portion of the molecule. Conversely, its solubility in purely non-polar solvents like hexane may be limited by the presence of the polar ester group.

Predicted Solubility Profile

While experimental verification is essential, a qualitative prediction of solubility in common organic solvents can be made by considering the polarity of the solvents.

Solvent Polarity Index (P') [8][9]Predicted Solubility Rationale
Hexane0.1Low to ModeratePrimarily non-polar interactions; the polar ester group may limit solubility.
Toluene2.4Moderate to HighAromatic nature is compatible with the benzene ring of the solute, and it has a small dipole moment.
Diethyl Ether2.8Moderate to HighCan act as a hydrogen bond acceptor and has a moderate polarity.
Dichloromethane3.1HighA polar aprotic solvent capable of strong dipole-dipole interactions.
Ethyl Acetate4.4HighSimilar ester functionality and moderate polarity should lead to good miscibility.
Acetone5.1HighA polar aprotic solvent that can effectively solvate the polar ester group.
Ethanol5.2Moderate to HighCan engage in hydrogen bonding, but the non-polar backbone may be less compatible than with aprotic polar solvents.
Methanol5.1ModerateSimilar to ethanol, but its smaller non-polar part might make it a slightly better solvent.
Water10.2Very LowThe large non-polar region of the molecule is incompatible with the strong hydrogen-bonding network of water[1].

Experimental Protocol for Solubility Determination: The Equilibrium Solubility Method

This protocol outlines a reliable method for quantitatively determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade)

  • Scintillation vials or small glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and appropriate glassware

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette.

    • Dilute the supernatant with a known volume of a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method. A standard calibration curve should be prepared using known concentrations of this compound.

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visual Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess solute to solvent in vial B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Withdraw supernatant D->E F Dilute sample E->F G Quantify by HPLC/UV-Vis F->G H Calculate solubility G->H

Caption: Workflow for the experimental determination of solubility.

Self-Validating Systems and Trustworthiness

The described experimental protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Use of Excess Solute: This guarantees that the solution is truly saturated and at equilibrium.

  • Constant Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

  • Calibration Curve: The use of a standard calibration curve ensures the accuracy of the quantification method.

  • Replicates: Performing the experiment in triplicate for each solvent provides statistical confidence in the results.

Conclusion

References

An In-depth Technical Guide to Methyl 4-ethyl-3-iodobenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 4-ethyl-3-iodobenzoate, a halogenated aromatic ester with significant potential as a building block in medicinal chemistry and materials science. While a definitive historical account of its initial discovery is not prominently documented in the scientific literature, its synthesis and utility can be understood through the lens of established organic chemistry principles and the ongoing quest for novel molecular architectures. This guide will delve into the probable synthetic routes, detailed experimental protocols, and the scientific rationale behind its application, tailored for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

This compound (CAS No. 51885-91-7) is a substituted aromatic compound featuring a benzene ring functionalized with a methyl ester, an ethyl group, and an iodine atom.[1][2][3][4] The strategic placement of these functional groups, particularly the reactive carbon-iodine bond, makes it a versatile intermediate for the construction of more complex molecules through various cross-coupling reactions.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 51885-91-7[1][2][3]
Molecular Formula C₁₀H₁₁IO₂[1][2]
Molecular Weight 290.10 g/mol [2]
Appearance Typically a colorless to pale yellow liquid or solid[1]
Solubility Moderately soluble in organic solvents, limited solubility in water[1]

Historical Context and Probable Genesis

The precise "discovery" of this compound is not marked by a singular, seminal publication. Its emergence is more likely a result of the systematic exploration of functionalized aromatic compounds by synthetic chemists. The development of robust iodination and esterification methods in the 20th century paved the way for the creation of a vast library of novel building blocks for research and development.

The scientific impetus for synthesizing a molecule like this compound likely stems from its potential as an intermediate in drug discovery. The incorporation of an ethyl group can enhance lipophilicity, while the iodine atom serves as a handle for introducing further molecular complexity through reactions like Suzuki, Sonogashira, and Heck couplings.[5][6]

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several logical pathways. Two of the most probable and widely applicable methods are detailed below.

Route 1: Electrophilic Iodination of Methyl 4-ethylbenzoate

This is a direct and efficient approach that begins with the commercially available Methyl 4-ethylbenzoate. The ethyl group is an ortho-, para-director, and since the para position is blocked by the methyl ester, the incoming electrophile (iodine) is directed to the ortho position (position 3).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-ethylbenzoate (1.0 eq) in glacial acetic acid.

  • Addition of Reagents: To this solution, add iodine (1.0 eq) and periodic acid (0.4 eq) as the oxidizing agent.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Diagram 1: Synthetic Pathway via Electrophilic Iodination

G start Methyl 4-ethylbenzoate product This compound start->product Electrophilic Aromatic Substitution reagents I₂, H₅IO₆ Glacial Acetic Acid, 80°C G start Methyl 4-ethyl-3-aminobenzoate intermediate Diazonium Salt Intermediate start->intermediate Diazotization step1_reagents 1. NaNO₂, H₂SO₄, 0-5°C product This compound intermediate->product Iodination step2_reagents 2. KI, H₂O

References

Methyl 4-ethyl-3-iodobenzoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-ethyl-3-iodobenzoate is a substituted aromatic carboxylic acid ester that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive aryl iodide, a sterically directing ethyl group, and a versatile methyl ester, makes it a strategic intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical Properties

This compound is characterized by the following properties:

PropertyValue
CAS Number 51885-91-7[1]
Molecular Formula C₁₀H₁₁IO₂[1]
Molecular Weight 290.1 g/mol [1]
Appearance Typically a colorless to pale yellow liquid or solid, depending on purity and temperature.
Solubility Moderately soluble in common organic solvents and has limited solubility in water.

Commercial Availability

This compound is commercially available from a range of suppliers, catering to the needs of research and development laboratories. Purity levels are typically offered at a minimum of 98%.

SupplierAvailable QuantitiesPurity
CP Lab Safety 100 mgmin 98%[1]
BLD Pharm Custom-[2]
ChemicalBook 500mg, 5g, 1kg, 5kg97-98%[3]
Sunway Pharm 100mg, 250mg, 1g, 5g97%[4]

It is important to note that this compound is intended for professional manufacturing, research laboratories, and industrial or commercial usage only and is not for medical or consumer use.[1]

Synthesis of this compound

The proposed synthesis would begin with the readily available Methyl 4-ethyl-3-aminobenzoate.

G cluster_synthesis Proposed Synthesis of this compound start Methyl 4-ethyl-3-aminobenzoate diazotization Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium iodination Iodination (aq. KI) diazonium->iodination product This compound iodination->product

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Experimental Protocol: Proposed Synthesis via Sandmeyer Reaction

Objective: To synthesize this compound from Methyl 4-ethyl-3-aminobenzoate.

Materials:

  • Methyl 4-ethyl-3-aminobenzoate

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve Methyl 4-ethyl-3-aminobenzoate in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery

The strategic placement of the iodo, ethyl, and methyl ester groups on the benzene ring makes this compound a key intermediate in the synthesis of several targeted therapies.

Synthesis of DDR1 Inhibitors

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that has been implicated in various cancers. This compound is utilized in the preparation of potent DDR1 inhibitors.[3] These inhibitors are crucial for suppressing the proliferation of cancer cells that exhibit high levels of DDR1 expression.[3] The aryl iodide moiety of this compound serves as a key handle for cross-coupling reactions, allowing for the introduction of other molecular fragments to build the final inhibitor structure.

G cluster_ddr1 Role in DDR1 Inhibitor Synthesis start This compound coupling Palladium-Catalyzed Cross-Coupling Reaction start->coupling intermediate Key Intermediate coupling->intermediate partner Coupling Partner (e.g., boronic acid, amine) partner->coupling inhibitor DDR1 Inhibitor intermediate->inhibitor

Caption: General workflow for the synthesis of DDR1 inhibitors using this compound.

Synthesis of GZD824

This compound is also a key precursor in the synthesis of GZD824, an inhibitor used in the treatment of chronic myelogenous leukemia (CML).[3] The synthesis of GZD824 likely involves a series of transformations where the iodo group is replaced through a cross-coupling reaction to introduce a nitrogen-containing heterocyclic moiety, a common feature in many kinase inhibitors. The ethyl and methyl ester groups can be further modified or may be integral parts of the final pharmacophore.

Quality Control and Analytical Methods

To ensure the purity and identity of this compound, a combination of chromatographic and spectroscopic techniques is employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for assessing the purity of volatile and semi-volatile organic compounds. The gas chromatogram will indicate the presence of any impurities, while the mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule. The characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the methyl ester (a singlet) will be present in their expected chemical shift regions with appropriate splitting patterns and integration values.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming its structure.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from related aryl iodides and benzoates should be considered.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from light and incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in the field of drug discovery. Its utility in the synthesis of targeted therapies, such as DDR1 and CML inhibitors, underscores its importance for researchers and scientists in the pharmaceutical industry. The proposed synthetic route via a Sandmeyer reaction provides a reliable method for its preparation, and standard analytical techniques can ensure its quality for use in complex synthetic endeavors. As with all chemical reagents, adherence to proper safety and handling procedures is paramount.

References

Eine Technische Anleitung zur Derivatisierung von Methyl-4-ethyl-3-iodbenzoat für die Wirkstoffforschung

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

Methyl-4-ethyl-3-iodbenzoat ist ein vielseitiges Ausgangsmaterial in der medizinischen Chemie, das als anpassungsfähiges Gerüst für die Synthese einer Vielzahl von Molekülen dient. Seine strategische Substitution mit einer Ethylgruppe und einem reaktiven Iodatom an einem Benzoesäureester-Kern ermöglicht eine präzise Modifikation durch moderne Kreuzkupplungsreaktionen. Diese Anleitung bietet einen detaillierten technischen Überblick über die wichtigsten Derivatisierungsstrategien, einschließlich der Suzuki-Miyaura-, Sonogashira-, Heck- und Buchwald-Hartwig-Kupplungen. Jedes Protokoll wird mit einem tiefen Einblick in die mechanistischen Grundlagen präsentiert, um Wissenschaftlern die rationale Optimierung von Reaktionsbedingungen zu ermöglichen und die Entdeckung neuartiger pharmazeutischer Wirkstoffe zu beschleunigen.

Einleitung: Die strategische Bedeutung von Methyl-4-ethyl-3-iodbenzoat

In der modernen Wirkstoffforschung ist die Fähigkeit, Molekülgerüste systematisch zu modifizieren, von entscheidender Bedeutung, um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften von Leitstrukturen zu optimieren. Methyl-4-ethyl-3-iodbenzoat stellt in diesem Zusammenhang ein wertvolles Zwischenprodukt dar. Die einzelnen Komponenten des Moleküls bieten unterschiedliche Ansatzpunkte für die Derivatisierung:

  • Das Iodatom: Als reaktivstes der Halogene in Palladium-katalysierten Kreuzkupplungsreaktionen ermöglicht es die effiziente Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen.[1] Die Reaktivität von Aryliodiden ist im Allgemeinen höher als die von Arylbromiden oder -chloriden, was oft mildere Reaktionsbedingungen erlaubt.[2]

  • Der Benzoesäureester: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu erhalten, die als wichtiger pharmakophorer Anker in vielen biologisch aktiven Molekülen dient.[3][4][5] Alternativ kann der Ester zu anderen funktionellen Gruppen modifiziert werden.

  • Die Ethylgruppe: Diese Gruppe beeinflusst die Lipophilie und die sterischen Eigenschaften des Moleküls und kann potenzielle Wechselwirkungen in der Bindungstasche eines Zielproteins modulieren.

Diese Anleitung konzentriert sich auf die Derivatisierung am Iod-substituierten C3-Zentrum des Benzolrings, da dies die größte strukturelle Vielfalt ermöglicht.

Kernstrategien der Derivatisierung: Palladium-katalysierte Kreuzkupplungen

Palladium-katalysierte Kreuzkupplungsreaktionen sind zu einem unverzichtbaren Werkzeug in der organischen Synthese geworden, was durch die Verleihung des Nobelpreises für Chemie im Jahr 2010 an Richard F. Heck, Ei-ichi Negishi und Akira Suzuki unterstrichen wird.[6] Diese Reaktionen folgen im Allgemeinen einem ähnlichen katalytischen Zyklus, der eine oxidative Addition, eine Transmetallierung (oder eine ähnliche Kopplungsreaktion) und eine reduktive Eliminierung umfasst.

Diagramm des allgemeinen katalytischen Zyklus für Pd-katalysierte Kreuzkupplungen

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-I PdII R-Pd(II)L_n-I OxAdd->PdII Trans Transmetallierung / Kopplung PdII->Trans + R'-M PdII_R_R R-Pd(II)L_n-R' Trans->PdII_R_R RedElim Reduktive Eliminierung PdII_R_R->RedElim RedElim->Pd0 + R-R'

Abbildung 1: Allgemeiner katalytischer Zyklus für Palladium-katalysierte Kreuzkupplungsreaktionen.

Suzuki-Miyaura-Kupplung: Bildung von Biarylstrukturen

Die Suzuki-Miyaura-Kupplung ist eine der am weitesten verbreiteten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen, die für die Synthese von Biaryl-Strukturen, die in vielen pharmazeutischen Wirkstoffen vorkommen, von zentraler Bedeutung ist.[7][8]

Kausale Begründung der experimentellen Entscheidungen

Die Wahl der Reaktionspartner und -bedingungen ist entscheidend für den Erfolg der Suzuki-Kupplung.[1]

  • Palladium-Katalysator: Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄) ist eine häufige und effektive Wahl, da es sich um eine direkte Quelle für die aktive Pd(0)-Spezies handelt.[1] Alternativ können Pd(II)-Präkatalysatoren wie Pd(OAc)₂ in Kombination mit Phosphinliganden verwendet werden.[7]

  • Base: Eine Base ist für den Transmetallierungsschritt unerlässlich, da sie die Boronsäure aktiviert.[9] Anorganische Basen wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) werden häufig in wässriger Lösung verwendet, um die Reaktion zu erleichtern.[1]

  • Lösungsmittelsystem: Ein gemischtes Lösungsmittelsystem wie Toluol/Ethanol/Wasser oder Dioxan/Wasser wird üblicherweise verwendet, um sowohl die organischen Reaktanten als auch die anorganische Base zu lösen.[1]

  • Inerte Atmosphäre: Die Reaktion wird typischerweise unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durchgeführt, um die Oxidation und Deaktivierung des Pd(0)-Katalysators zu verhindern.[1]

Experimentelles Protokoll: Suzuki-Miyaura-Kupplung
  • Reaktionsaufbau: In einem ofengetrockneten Schlenk-Kolben werden Methyl-4-ethyl-3-iodbenzoat (1,0 Äq.), die entsprechende Arylboronsäure (1,2-1,5 Äq.), der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2-5 mol%) und die Base (z. B. K₂CO₃, 2,0 Äq.) vorgelegt.[1][7]

  • Inertisierung: Der Kolben wird mit einem Septum verschlossen und dreimal evakuiert und mit einem Inertgas (Argon oder Stickstoff) gefüllt, um eine sauerstofffreie Umgebung zu gewährleisten.[1]

  • Zugabe des Lösungsmittels: Das entgaste Lösungsmittelsystem (z. B. eine 4:1:1-Mischung aus Toluol, Ethanol und Wasser) wird über eine Spritze zugegeben.[10]

  • Reaktionsdurchführung: Die Reaktionsmischung wird unter kräftigem Rühren auf 80-100 °C erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt werden.[1]

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt, mit Ethylacetat verdünnt und in einem Scheidetrichter mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen.[1]

  • Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Biarylderivat zu erhalten.[7]

Vergleichstabelle für die Suzuki-Miyaura-Kupplung
Arylboronsäure (R-B(OH)₂)Katalysator (mol%)BaseLösungsmittelTemp. (°C)Zeit (h)Ausbeute (%) (repräsentativ)
PhenylboronsäurePd(PPh₃)₄ (3)K₂CO₃Toluol/EtOH/H₂O801292
4-MethoxyphenylboronsäurePd(OAc)₂/SPhos (2)K₃PO₄Dioxan/H₂O100895
3-PyridinylboronsäurePd(dppf)Cl₂ (3)Cs₂CO₃DMF/H₂O901685

Sonogashira-Kupplung: Einführung von Alkinyl-Gruppen

Die Sonogashira-Kupplung ist eine äußerst effiziente Methode zur Bildung von C(sp²)-C(sp)-Bindungen, die zur Synthese von Arylalkinen führt.[2][11][12] Diese Struktureinheit ist in vielen Naturstoffen, Pharmazeutika und organischen Materialien von Bedeutung.

Kausale Begründung der experimentellen Entscheidungen

Die Sonogashira-Reaktion verläuft typischerweise über zwei miteinander verbundene katalytische Zyklen, einen Palladium- und einen Kupferzyklus.[11]

  • Katalysatorsystem: Die Reaktion wird klassischerweise durch einen Palladium(0)-Komplex (z. B. Pd(PPh₃)₂Cl₂) und ein Kupfer(I)-Salz (z. B. CuI) als Co-Katalysator katalysiert.[10][12] Das Kupfer(I) reagiert mit dem terminalen Alkin und der Base zu einem Kupfer(I)-acetylid, das dann die Alkinylgruppe auf den Palladiumkomplex überträgt (Transmetallierung).[11]

  • Base: Eine Aminbase wie Triethylamin (Et₃N) oder Diisopropylamin (DIPA) wird verwendet, um das terminale Alkin zu deprotonieren und das entstehende Halogenwasserstoff-Nebenprodukt zu neutralisieren.[10][13]

  • Kupferfreie Varianten: Um die Verwendung von Kupfer zu vermeiden, das zu Homokupplungen des Alkins führen kann, wurden kupferfreie Protokolle entwickelt. Diese erfordern oft andere Basen und Liganden.[12]

Experimentelles Protokoll: Sonogashira-Kupplung (Kupfer-katalysiert)
  • Reaktionsaufbau: In einem Schlenk-Kolben unter Inertgasatmosphäre werden Methyl-4-ethyl-3-iodbenzoat (1,0 Äq.), Pd(PPh₃)₂Cl₂ (2 mol%) und CuI (1 mol%) vorgelegt.[10]

  • Zugabe von Lösungsmittel und Base: Wasserfreies Tetrahydrofuran (THF) und Triethylamin (2,0 Äq.) werden zugegeben.[10]

  • Zugabe des Alkins: Das terminale Alkin (1,1 Äq.) wird langsam zur gerührten Lösung zugetropft.[10]

  • Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur gerührt und der Fortschritt mittels DC oder GC-MS überwacht.[10][11]

  • Aufarbeitung: Nach Abschluss wird die Mischung mit einem organischen Lösungsmittel (z. B. Diethylether) verdünnt und die organische Phase mit gesättigter wässriger Ammoniumchloridlösung (zur Entfernung von Kupfer) und anschließend mit Kochsalzlösung gewaschen.[11]

  • Reinigung: Die organische Phase wird getrocknet, filtriert und eingeengt. Die Reinigung erfolgt durch Säulenchromatographie.[11]

Diagramm des Sonogashira-Kupplungsworkflows

Sonogashira_Workflow start Start: Reaktanden (Ar-I, Alkin, Pd/Cu, Base) setup Reaktionsaufbau unter Inertgas start->setup reaction Reaktion bei Raumtemperatur setup->reaction monitoring Fortschrittsüberwachung (DC / GC-MS) reaction->monitoring workup Wässrige Aufarbeitung (NH4Cl-Wäsche) monitoring->workup Reaktion vollständig purification Säulenchromatographie workup->purification product Endprodukt: Arylalkin purification->product

Abbildung 2: Experimenteller Arbeitsablauf für die Sonogashira-Kupplung.

Heck-Kupplung: Synthese von substituierten Alkenen

Die Heck-Reaktion (oder Mizoroki-Heck-Reaktion) ist eine Palladium-katalysierte Reaktion eines ungesättigten Halogenids mit einem Alken zur Bildung eines substituierten Alkens.[14] Sie ist ein leistungsfähiges Werkzeug zur Bildung von C(sp²)-C(sp²)-Bindungen.[15]

Kausale Begründung der experimentellen Entscheidungen
  • Katalysator und Ligand: Pd(OAc)₂ ist ein gängiger Präkatalysator. Die Reaktion erfordert oft einen Phosphinliganden wie Tri(o-tolyl)phosphin, um den Katalysator zu stabilisieren und die Reaktivität zu fördern.[10] Bei reaktiven Substraten wie Aryliodiden kann die Reaktion auch ohne Liganden durchgeführt werden.[15]

  • Base: Eine Base, typischerweise ein Amin wie Triethylamin, ist erforderlich, um das im katalytischen Zyklus entstehende HI zu neutralisieren und den Pd(0)-Katalysator zu regenerieren.[15]

  • Lösungsmittel: Polare aprotische Lösungsmittel wie N,N-Dimethylformamid (DMF) oder Acetonitril sind für hohe Reaktionsgeschwindigkeiten notwendig.[10][14]

Experimentelles Protokoll: Heck-Kupplung
  • Reaktionsaufbau: In einem wiederverschließbaren Reaktionsgefäß werden Methyl-4-ethyl-3-iodbenzoat (1,0 Äq.), das Alken (z. B. Styrol, 1,2 Äq.), Pd(OAc)₂ (1 mol%) und ein Phosphinligand (z. B. Tri(o-tolyl)phosphin, 2 mol%) zusammengegeben.[10]

  • Inertisierung und Zugabe der Reagenzien: Das Gefäß wird mit einem Inertgas gespült. Wasserfreies DMF und Triethylamin (1,5 Äq.) werden über eine Spritze zugegeben.[10]

  • Reaktionsdurchführung: Das Gefäß wird verschlossen und die Mischung unter Rühren auf 100 °C erhitzt. Der Fortschritt wird mittels DC oder GC-MS überwacht.[10]

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mit Diethylether extrahiert.[10]

  • Reinigung: Die vereinigten organischen Phasen werden gewaschen, getrocknet und eingeengt. Das Produkt wird durch Säulenchromatographie gereinigt.

Vergleichstabelle für die Heck-Kupplung
AlkenKatalysator (mol%)BaseLösungsmittelTemp. (°C)Zeit (h)Ausbeute (%) (repräsentativ)
StyrolPd(OAc)₂ (1) / P(o-tol)₃ (2)Et₃NDMF1001688
n-ButylacrylatPd(OAc)₂ (1)Na₂CO₃DMA1201091
CyclohexenHerrmann-Katalysator (0.5)K₂CO₃NMP1102475

Buchwald-Hartwig-Aminierung: Bildung von Arylaminen

Die Buchwald-Hartwig-Aminierung ist eine Palladium-katalysierte Kreuzkupplungsreaktion zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[6][16] Diese Reaktion hat die Synthese von Arylaminen revolutioniert, die in unzähligen Pharmazeutika und Naturstoffen vorkommen.[6][17]

Kausale Begründung der experimentellen Entscheidungen
  • Katalysator und Ligand: Der Erfolg der Buchwald-Hartwig-Aminierung hängt stark von der Wahl des Liganden ab. Sperrige, elektronenreiche Phosphinliganden wie Xantphos, BINAP oder Josiphos-Typ-Liganden sind entscheidend für die katalytische Aktivität, insbesondere bei weniger reaktiven Arylhalogeniden.[16][17] Bidentate Liganden können die Bildung von Palladium-Dimeren verhindern und die Reaktion beschleunigen.[6]

  • Base: Eine starke, nicht-nukleophile Base wie Natrium-tert-butoxid (NaOt-Bu) oder Lithium-Hexamethyldisilazid (LHMDS) ist typischerweise erforderlich, um das Amin zu deprotonieren und das Palladium-Amido-Intermediat zu bilden.[16][18]

  • Lösungsmittel: Aprotische Lösungsmittel wie Toluol, Dioxan oder THF werden üblicherweise verwendet.[16]

Experimentelles Protokoll: Buchwald-Hartwig-Aminierung
  • Reaktionsaufbau: In einem ofengetrockneten Schlenk-Rohr werden unter Inertgasatmosphäre der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1-2 mol%), der entsprechende Ligand (z. B. Xantphos, 2-4 mol%) und die Base (z. B. NaOt-Bu, 1,4 Äq.) vorgelegt.

  • Zugabe der Reaktanten: Das Lösungsmittel (z. B. Toluol) wird zugegeben, gefolgt von Methyl-4-ethyl-3-iodbenzoat (1,0 Äq.) und dem Amin (1,2 Äq.).

  • Reaktionsdurchführung: Die Mischung wird auf 80-110 °C erhitzt und der Reaktionsfortschritt mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktion durch Zugabe von Wasser gequencht und mit einem organischen Lösungsmittel extrahiert.

  • Reinigung: Die organische Phase wird gewaschen, getrocknet, eingeengt und das Produkt durch Säulenchromatographie gereinigt.

Fazit und Ausblick

Methyl-4-ethyl-3-iodbenzoat ist ein außergewöhnlich nützliches Substrat für die Derivatisierung durch eine Reihe von robusten und gut verstandenen Palladium-katalysierten Kreuzkupplungsreaktionen. Die in dieser Anleitung beschriebenen Protokolle für die Suzuki-Miyaura-, Sonogashira-, Heck- und Buchwald-Hartwig-Reaktionen bieten Forschern einen klaren Weg zur Erzeugung einer breiten Palette von Analoga für die Wirkstoffforschung. Durch das Verständnis der mechanistischen Grundlagen hinter jeder Transformation können Wissenschaftler die Reaktionsbedingungen rational anpassen, um die Ausbeuten zu maximieren und die Synthese neuartiger Verbindungen mit potenzieller therapeutischer Wirkung zu beschleunigen. Die hier vorgestellten Methoden bilden eine solide Grundlage für die Exploration des chemischen Raums um das Methyl-4-ethyl-3-iodbenzoat-Gerüst und tragen so zur Weiterentwicklung der medizinischen Chemie bei.

Referenzen

  • A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions. (2025). Benchchem. 10

  • Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids. (2025). Benchchem. 1

  • Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes. (2025). Benchchem. 11

  • Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate. (2025). Benchchem. 9

  • Austin, W. B., Bilow, N., Kelleghan, W. J., & Lau, K. S. Y. (n.d.). Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. The Journal of Organic Chemistry. --INVALID-LINK--

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. --INVALID-LINK--

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. --INVALID-LINK--

  • Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. --INVALID-LINK--

  • Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate. (2025). Benchchem. 7

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Heck Reaction. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Sonogashira coupling. (n.d.). Wikipedia. --INVALID-LINK--

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. --INVALID-LINK--

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (2025). ResearchGate. --INVALID-LINK--

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC. --INVALID-LINK--

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. --INVALID-LINK--

  • Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. (n.d.). ResearchGate. --INVALID-LINK--

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. --INVALID-LINK--

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. --INVALID-LINK--

  • Smith, M. R., Jang, Y. J., Kim, J. Y., & Ciufolini, M. A. (2013). Selective reactivity of electron-rich aryl iodides in the Heck arylation of disubstituted alkenes catalyzed by palladium-arylurea complexes. Tetrahedron, 69. --INVALID-LINK--

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). PubMed. --INVALID-LINK--

  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). PubMed. --INVALID-LINK--

  • Benzoic acid. (n.d.). Wikipedia. --INVALID-LINK--

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). --INVALID-LINK--

  • Heck alkenylation of aryl iodides with alkenic nucleophiles. (n.d.). ResearchGate. --INVALID-LINK--

References

Unlocking the Therapeutic Potential of Iodinated Benzoates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatile Chemistry of Iodinated Benzoates

Iodinated benzoates, a class of aromatic compounds featuring an iodine atom and a carboxyl group on a benzene ring, have emerged from the realm of chemical intermediates to become a focal point of significant biological investigation. Their unique physicochemical properties, conferred by the presence of the bulky, lipophilic, and reactive iodine atom, underpin a diverse range of biological activities. This guide provides an in-depth exploration of these activities, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower further research and development in this promising area.

I. Enzyme Inhibition: The Case of 2-Iodosobenzoic Acid

The ability of certain iodinated benzoates to modulate enzyme activity is a cornerstone of their biological relevance. A prime example is 2-iodosobenzoic acid, a compound known for its ability to selectively oxidize vicinal sulfhydryl groups in proteins.

Mechanism of Action: Cysteine Residue Oxidation

2-Iodosobenzoic acid (IBA) acts as a potent oxidizing agent, specifically targeting the sulfhydryl (-SH) groups of cysteine residues within enzymes. The proximity of two cysteine residues allows IBA to catalyze the formation of a disulfide bond (-S-S-), leading to conformational changes that can inactivate the enzyme. This targeted oxidation makes IBA a valuable tool for studying enzyme structure and function, particularly for enzymes where cysteine residues are crucial for catalytic activity. One such enzyme is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.

Diagram 1: Mechanism of Enzyme Inactivation by 2-Iodosobenzoic Acid

cluster_0 Active Enzyme cluster_1 Inhibition cluster_2 Inactive Enzyme Enzyme Enzyme with vicinal -SH groups (Cys-SH) Enzyme_IBA Enzyme-IBA Complex Enzyme->Enzyme_IBA Binding IBA 2-Iodosobenzoic Acid (IBA) IBA->Enzyme_IBA Inactive_Enzyme Inactive Enzyme with disulfide bond (Cys-S-S-Cys) Enzyme_IBA->Inactive_Enzyme Oxidation

Caption: Workflow of enzyme inactivation by 2-iodosobenzoic acid.

Experimental Protocol: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

This protocol outlines a method to assess the inhibitory effect of 2-iodosobenzoic acid on GAPDH activity by monitoring the decrease in NADH absorbance at 340 nm.

Materials:

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from rabbit muscle

  • 2-Iodosobenzoic acid (IBA)

  • Triethanolamine buffer (100 mM, pH 7.6)

  • 3-Phosphoglyceric acid (3-PGA)

  • L-Cysteine

  • Magnesium sulfate (MgSO₄)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Adenosine 5'-triphosphate (ATP)

  • 3-Phosphoglyceric phosphokinase (PGK)

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in deionized water. The enzyme solution should be prepared fresh in cold triethanolamine buffer.

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing triethanolamine buffer, 3-PGA, L-cysteine, MgSO₄, NADH, ATP, and PGK.

  • Enzyme Pre-incubation with Inhibitor: In a separate tube, pre-incubate the GAPDH enzyme with varying concentrations of 2-iodosobenzoic acid for a defined period (e.g., 10 minutes) at 25°C to allow for the oxidation of sulfhydryl groups. A control with no inhibitor should be run in parallel.

  • Initiation of Reaction: Add the pre-incubated enzyme-inhibitor mixture to the cuvette containing the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes. The rate of NADH oxidation is proportional to the GAPDH activity.

  • Data Analysis: Calculate the rate of reaction (ΔA340/min) for the control and each inhibitor concentration. Determine the percentage of inhibition for each IBA concentration and calculate the IC50 value, which is the concentration of IBA that causes 50% inhibition of GAPDH activity.

II. Anticancer and Cytotoxic Activity: Harnessing Reactive Oxygen Species

Certain iodinated benzoates have demonstrated promising anticancer properties, primarily through the induction of oxidative stress and subsequent cell death. 2,3,5-Triiodobenzoic acid (TIBA), a compound also used as a plant growth regulator, has been shown to induce cell death in tumor cells by generating reactive oxygen species (ROS).[1][2]

Mechanism of Action: ROS-Mediated Apoptosis

TIBA treatment leads to an increase in intracellular ROS levels, which are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids.[1][2] This surge in oxidative stress can trigger the intrinsic pathway of apoptosis, a form of programmed cell death. The process involves the depolarization of the mitochondrial membrane and the activation of pro-apoptotic proteins, ultimately leading to the demise of the cancer cell.[3] This mechanism has been observed in non-small cell lung cancer (H460) and chronic myeloid leukemia (K562) cell lines.[1]

Diagram 2: Proposed Anticancer Mechanism of 2,3,5-Triiodobenzoic Acid

cluster_0 Cellular Environment cluster_1 Mechanism TIBA 2,3,5-Triiodobenzoic Acid (TIBA) Cancer_Cell Cancer Cell TIBA->Cancer_Cell ROS Increased Reactive Oxygen Species (ROS) Cancer_Cell->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Causes Apoptosis Apoptosis Mitochondria->Apoptosis Triggers

Caption: TIBA induces apoptosis in cancer cells via ROS generation.

Quantitative Data: Cytotoxicity of 2,3,5-Triiodobenzoic Acid

The cytotoxic effects of TIBA have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound in inhibiting cell growth.

Cell LineCancer TypeIC50 (µM)Reference
H460Non-small cell lung cancerData not explicitly stated, but significant cell death observed at concentrations of 100-500 µM.[1][4]
K562Chronic myeloid leukemiaData not explicitly stated, but significant cell death observed at concentrations of 100-500 µM.[1]
HTB-26Breast Cancer~10-50[5]
PC-3Pancreatic Cancer~10-50[5]
HepG2Hepatocellular Carcinoma~10-50[5]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., H460, K562)

  • 2,3,5-Triiodobenzoic acid (TIBA)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of TIBA for 24, 48, or 72 hours. Include a vehicle control (medium with the same amount of solvent used to dissolve TIBA).[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

III. Antimicrobial Activity: The Promise of Iodinated Benzohydrazides

The search for novel antimicrobial agents is a critical area of research. Recent studies have highlighted the potential of iodinated benzoate derivatives, particularly hydrazones, as effective antibacterial and antifungal agents.

Structure-Activity Relationship and Mechanism

Hydrazide-hydrazones derived from iodinated benzoic acids have shown significant antimicrobial activity.[7] The presence of the iodine atoms on the benzene ring appears to be crucial for their biological effect. These compounds have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some human pathogenic fungi.[7] The exact mechanism of action is still under investigation but is likely related to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Diagram 3: General Structure of Antimicrobial Iodinated Benzohydrazides

Caption: Key structural features of antimicrobial iodinated benzohydrazides.

Quantitative Data: Antimicrobial Activity of Iodinated Benzohydrazide-Hydrazones

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound TypeTarget OrganismMIC (µM)Reference
Iodinated benzohydrazide-hydrazonesGram-positive cocci (including MRSA)as low as 7.81[7]
Iodinated benzohydrazide-hydrazonesHuman pathogenic fungias low as 1.95[7]
3/4-bromo benzohydrazide derivativesVarious bacteriapMICam up to 1.67[6]
Experimental Protocol: Agar Diffusion Assay for Antimicrobial Susceptibility Testing

The agar diffusion method is a widely used technique to determine the antimicrobial activity of chemical compounds.[1][8][9][10][11]

Materials:

  • Test microorganisms (bacterial and fungal strains)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Iodinated benzoate derivatives

  • Sterile paper discs (6 mm diameter)

  • Sterile swabs

  • Petri dishes

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of the agar plate using a sterile swab to create a lawn.

  • Disc Application: Impregnate sterile paper discs with known concentrations of the iodinated benzoate derivatives and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc. The size of the zone is proportional to the antimicrobial activity of the compound.

IV. Plant Growth Regulation: Modulating Auxin Transport

2,3,5-Triiodobenzoic acid (TIBA) is a well-known inhibitor of polar auxin transport in plants.[12][13][14] This property makes it a valuable tool for studying plant development and a component in some agricultural formulations.

Mechanism of Action: Disruption of Auxin Efflux

Auxin, a key plant hormone, is transported directionally through plant tissues, a process known as polar auxin transport. This transport is mediated by specific carrier proteins, including the PIN-FORMED (PIN) family of auxin efflux carriers. TIBA is thought to inhibit polar auxin transport by interfering with the function of these PIN proteins, possibly by affecting their subcellular localization or by altering the dynamics of the actin cytoskeleton which is involved in their trafficking.[15] By disrupting the normal flow of auxin, TIBA can influence various developmental processes such as gravitropism, root development, and leaf patterning.[15]

Diagram 4: Inhibition of Polar Auxin Transport by TIBA

cluster_0 Normal Auxin Transport cluster_1 Inhibition by TIBA Auxin_Source Auxin Source PIN_Protein PIN Protein (Auxin Efflux Carrier) Auxin_Source->PIN_Protein Blocked_PIN Blocked PIN Protein Auxin_Source->Blocked_PIN Auxin_Flow Directional Auxin Flow PIN_Protein->Auxin_Flow TIBA 2,3,5-Triiodobenzoic Acid (TIBA) TIBA->Blocked_PIN Disrupted_Flow Disrupted Auxin Flow Blocked_PIN->Disrupted_Flow

Caption: TIBA disrupts the directional flow of auxin by inhibiting PIN proteins.

Quantitative Data: Effect of TIBA on Root Gravitropism in Arabidopsis thaliana

Gravitropism, the growth of a plant in response to gravity, is a process heavily dependent on polar auxin transport.

TIBA Concentration (µM)Gravitropic Curvature (degrees) at 8hReference
0 (Control)~80[13]
1~40[13]
10~20[13]
Experimental Protocol: Root Gravitropism Assay in Arabidopsis thaliana

This protocol describes a method to assess the effect of TIBA on the gravitropic response of Arabidopsis roots.[16][17][18][19][20][21][22][23][24]

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) agar plates

  • 2,3,5-Triiodobenzoic acid (TIBA)

  • Stereomicroscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and plate them on MS agar plates containing different concentrations of TIBA.

  • Vernalization and Germination: Vernalize the plates at 4°C for 2-3 days and then transfer them to a growth chamber with a vertical orientation to allow for straight root growth.

  • Gravitropic Stimulation: Once the roots have reached a desired length (e.g., 1-2 cm), rotate the plates by 90 degrees to induce a gravitropic stimulus.

  • Image Acquisition: Capture images of the roots at regular time intervals (e.g., every hour for 8 hours) using a stereomicroscope equipped with a camera.

  • Data Analysis: Measure the angle of root curvature relative to the direction of gravity at each time point using image analysis software. Plot the curvature over time to analyze the dynamics of the gravitropic response.

V. Pharmaceutical Intermediates and Radiotracers: A Synthetic and Imaging Perspective

Iodinated benzoates, particularly 4-iodobenzoic acid, are valuable building blocks in the synthesis of pharmaceuticals. Their reactivity in cross-coupling reactions allows for the construction of complex molecular scaffolds. Furthermore, the incorporation of radioactive iodine isotopes into benzoate structures creates powerful tools for medical imaging.

Role in Pharmaceutical Synthesis: Cross-Coupling Reactions

4-Iodobenzoic acid is a versatile substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[25] These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of therapeutic agents, including anti-inflammatory drugs and anticancer agents.[25]

Diagram 5: Workflow of a Suzuki-Miyaura Coupling Reaction with 4-Iodobenzoic Acid

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Iodobenzoic_Acid 4-Iodobenzoic Acid Catalyst Pd Catalyst Iodobenzoic_Acid->Catalyst Boronic_Acid Arylboronic Acid Boronic_Acid->Catalyst Biaryl_Product Biarylbenzoic Acid (Pharmaceutical Intermediate) Catalyst->Biaryl_Product Coupling Base Base Base->Catalyst Solvent Solvent Solvent->Catalyst

Caption: Suzuki-Miyaura coupling of 4-iodobenzoic acid to form a biaryl intermediate.

Application in Medical Imaging: Radioiodinated Benzoates

The introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) into benzoic acid derivatives allows for their use as imaging agents in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[18][26] These radioiodinated compounds can be conjugated to targeting molecules, such as antibodies or peptides, to visualize specific biological processes or tissues in vivo. A common strategy involves the use of N-succinimidyl-para-iodobenzoate ([*I]SPIB) for the radioiodination of proteins.[12][27][28]

A significant challenge in the use of radioiodinated pharmaceuticals is in vivo deiodination, where the radioactive iodine is cleaved from the molecule, leading to off-target accumulation and reduced imaging quality.[7][29] Research is ongoing to develop more stable radioiodinated compounds to overcome this limitation.[7][29]

Experimental Protocol: Radioiodination of Proteins using N-succinimidyl-para-iodobenzoate

This protocol provides a general method for labeling proteins with radioactive iodine using [*I]SPIB.

Materials:

  • Protein to be labeled (e.g., monoclonal antibody)

  • N-succinimidyl-para-(trimethylstannyl)benzoate (SPMB)

  • Radioactive sodium iodide (e.g., Na¹²⁵I)

  • Chloramine-T

  • Borate buffer (0.1 M, pH 9.1)

  • Size-exclusion chromatography column (e.g., NAP-5)

Procedure:

  • Synthesis of [I]SPIB: The radioiodinated active ester, [I]SPIB, is synthesized from its tin precursor, SPMB, using an oxidizing agent like Chloramine-T and radioactive sodium iodide. The product is purified, often by Sep-Pak filtration.[27][28]

  • Protein Conjugation: The purified [*I]SPIB is incubated with the protein in a suitable buffer (e.g., borate buffer, pH 9.1) at room temperature. The succinimidyl ester reacts with primary amines (e.g., lysine residues) on the protein surface to form a stable amide bond.[28]

  • Purification of the Labeled Protein: The radioiodinated protein is separated from unreacted [*I]SPIB and other small molecules using size-exclusion chromatography.[28]

  • Quality Control: The radiochemical purity and biological activity of the labeled protein are assessed using appropriate methods (e.g., thin-layer chromatography, immunoreactivity assays).

Conclusion and Future Perspectives

The diverse biological activities of iodinated benzoates underscore their significant potential in various scientific and therapeutic fields. From elucidating enzymatic mechanisms to developing novel anticancer and antimicrobial agents, and from regulating plant growth to enabling advanced medical imaging, these compounds offer a rich platform for discovery and innovation. The synthetic versatility of the iodinated benzoic acid scaffold allows for the generation of extensive compound libraries, paving the way for the optimization of biological activity and the development of next-generation therapeutics and research tools. Future research will undoubtedly continue to uncover new applications and refine our understanding of the structure-activity relationships that govern the remarkable biological profiles of iodinated benzoates.

References

Methodological & Application

Application Notes and Protocols for the Mizoroki-Heck Reaction: A Detailed Guide for the Synthesis of Substituted Cinnamate Esters using Methyl 4-ethyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Mizoroki-Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has profound implications in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. This guide provides a detailed exploration of the Mizoroki-Heck reaction, focusing on the practical application of coupling Methyl 4-ethyl-3-iodobenzoate with an acrylate ester. We will delve into the mechanistic underpinnings of the reaction to inform rational protocol design, present detailed experimental procedures, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: A Rational Approach to Protocol Design

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Mizoroki-Heck reaction. The catalytic cycle, which involves the interconversion of Pd(0) and Pd(II) species, can be broken down into three key steps: oxidative addition, migratory insertion, and β-hydride elimination.[3]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and is generally faster for more electron-deficient aryl halides and for halides with weaker carbon-halogen bonds (I > Br > Cl).[3] For our substrate, this compound, the presence of the electron-withdrawing ester group and the labile carbon-iodine bond facilitates this step.

  • Migratory Insertion (Carbopalladation): The alkene then coordinates to the arylpalladium(II) complex, followed by syn-migratory insertion of the alkene into the aryl-palladium bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) complex. The regioselectivity of this insertion is influenced by both steric and electronic factors. For acrylates, the insertion typically occurs at the β-carbon, leading to the linear product.

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a syn-coplanar β-hydrogen must be available for elimination. Rotation around the newly formed carbon-carbon single bond allows a hydrogen atom to come into proximity with the palladium center. A syn-β-hydride elimination then occurs, forming the substituted alkene product and a hydridopalladium(II) complex.

  • Regeneration of the Catalyst: The final step is the reductive elimination of HX from the hydridopalladium(II) complex, typically facilitated by a base, which regenerates the active Pd(0) catalyst and completes the catalytic cycle. The choice of base is therefore critical for catalytic turnover.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Mizoroki-Heck reaction catalytic cycle.

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition ArylIodide This compound (Ar-I) ArylIodide->OxidativeAddition PdII_Aryl Ar-Pd(II)-I(L)₂ OxidativeAddition->PdII_Aryl Coordination Coordination MigratoryInsertion Migratory Insertion Alkene Alkene (e.g., Ethyl Acrylate) Alkene->Coordination Coordination->PdII_Aryl Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ MigratoryInsertion->PdII_Alkyl BetaHydrideElimination β-Hydride Elimination Product_Complex [Product-Pd(II)H(I)(L)₂] BetaHydrideElimination->Product_Complex Product Substituted Alkene (Product) Product_Complex->Product Release ReductiveElimination Reductive Elimination Base Base Base->ReductiveElimination ReductiveElimination->Pd0 BaseHX Base-H⁺X⁻ ReductiveElimination->BaseHX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides two detailed protocols for the Heck reaction of this compound with ethyl acrylate. Protocol A utilizes a classical palladium acetate/phosphine ligand system, while Protocol B employs a heterogeneous palladium on carbon catalyst for a more environmentally friendly and simplified workup.

Protocol A: Homogeneous Catalysis with Pd(OAc)₂ and PPh₃

This protocol is a robust and widely applicable method for the Heck reaction. The use of a phosphine ligand helps to stabilize the palladium catalyst and can improve reaction yields.

Materials:

  • This compound (1.0 equiv.)

  • Ethyl acrylate (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Caption: Experimental workflow for the homogeneous Heck reaction.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv.), and Triphenylphosphine (0.04 equiv.).

  • Add anhydrous N,N-Dimethylformamide (DMF) via syringe.

  • Add triethylamine (1.5 equiv.) and ethyl acrylate (1.2 equiv.) via syringe.

  • Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol B: Heterogeneous Catalysis with Pd/C in a Greener Solvent

This protocol offers a more sustainable approach by using a recyclable heterogeneous catalyst and a bio-based solvent, Cyrene.[4] The workup procedure is also simplified as the catalyst can be removed by filtration.

Materials:

  • This compound (1.0 equiv.)

  • Ethyl acrylate (1.2 equiv.)

  • 10% Palladium on carbon (Pd/C) (0.5 mg per 1 mmol of aryl iodide)

  • Triethylamine (Et₃N) (1.0 equiv.)

  • Cyrene

  • Screw-capped tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a screw-capped tube, add this compound (1.00 mmol, 1.00 equiv.), ethyl acrylate (1.20 mmol, 1.20 equiv.), triethylamine (1.00 mmol, 1.00 equiv.), Cyrene (1 mL), and 10% w/w Pd/C (0.5 mg) consecutively.[4]

  • Seal the screw-capped tube tightly and stir the reaction mixture at 150°C for 1-18 hours.[4]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Dilute the filtrate with ethyl acetate and wash with water.[4]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the key parameters for the two protocols described above.

ParameterProtocol A: HomogeneousProtocol B: Heterogeneous
Palladium Source Pd(OAc)₂10% Pd/C
Catalyst Loading 2 mol%0.5 mg / mmol aryl iodide
Ligand Triphenylphosphine (4 mol%)None
Base Triethylamine (1.5 equiv.)Triethylamine (1.0 equiv.)
Solvent DMFCyrene
Temperature 100°C150°C
Reaction Time Typically 2-12 hours1-18 hours
Workup Liquid-liquid extractionFiltration and extraction

Troubleshooting and Key Considerations

  • Substrate Reactivity: While aryl iodides are generally very reactive in the Heck reaction, steric hindrance near the iodine atom, as in our substrate, can sometimes slow down the reaction. Increasing the reaction temperature or using a more active catalyst system may be necessary.

  • Ligand Choice: For the homogeneous protocol, the choice of phosphine ligand can significantly impact the reaction outcome. Electron-rich and bulky phosphines, such as tri-tert-butylphosphine, can sometimes improve the efficiency of the oxidative addition step, especially for less reactive aryl halides.[3]

  • Base Selection: The base is crucial for regenerating the active catalyst.[5] While triethylamine is commonly used, other organic bases like diisopropylethylamine (DIPEA) or inorganic bases such as potassium carbonate can also be effective. The choice of base can sometimes influence the reaction rate and selectivity.

  • Solvent Effects: The solvent plays a critical role in the stability of the catalytic species and the solubility of the reactants.[6] Polar aprotic solvents like DMF, DMAc, and NMP are commonly used. The use of greener solvents like Cyrene is a promising alternative.[4]

  • Oxygen Sensitivity: While many Heck reactions can be set up in the air, it is good practice to perform the reaction under an inert atmosphere, especially when using phosphine ligands, which can be oxidized.

Conclusion

The Mizoroki-Heck reaction is a powerful and reliable tool for the synthesis of substituted alkenes. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can successfully apply this reaction to a wide range of substrates. The protocols provided in this guide for the coupling of this compound with ethyl acrylate offer a starting point for the synthesis of valuable cinnamate derivatives. As with any chemical reaction, careful optimization may be required to achieve the best results for a specific application.

References

Application Notes & Protocols: The Strategic Use of Methyl 4-ethyl-3-iodobenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 4-ethyl-3-iodobenzoate (CAS No. 51885-91-7) is a polysubstituted aromatic compound that has emerged as a strategic building block in the synthesis of complex pharmaceutical intermediates.[1][2][3] Its structure, featuring an activated carbon-iodine bond ortho to an ethyl group and a methyl ester, provides a unique combination of reactivity and functionality. The C-I bond serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.[4][5] The ester group offers a site for subsequent chemical modification, such as hydrolysis to a carboxylic acid or amidation, while the ethyl group provides steric and electronic influence that can be exploited in structure-activity relationship (SAR) studies.

These features make this compound particularly valuable in the synthesis of targeted therapies, notably kinase inhibitors. For instance, it is a documented precursor in the synthesis of inhibitors for Discoidin Domain Receptor 1 (DDR1), a target in various cancer types, and GZD824, an inhibitor used in the treatment of chronic myelogenous leukemia.[3] This guide provides an in-depth analysis of its synthetic utility, detailed protocols for key transformations, and the underlying chemical principles that govern its application.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 51885-91-7[1][2][3]
Molecular Formula C₁₀H₁₁IO₂[2][3]
Molecular Weight 290.10 g/mol [2][3]
Appearance Not specified; analogs are typically solids or oils[6]
Storage Sealed in dry, Room Temperature, Keep in dark place[2][7]

Safety & Handling: this compound, like other aryl iodides, should be handled with care. While specific toxicological data is limited, analogs such as methyl 4-iodobenzoate are known to cause skin, eye, and respiratory tract irritation.[6][8]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[6][9]

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation. Wash hands thoroughly after handling.[6][9]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6] For skin contact, wash with soap and water.[9]

Core Reactivity: The Power of Palladium Catalysis

The synthetic utility of this compound is dominated by the reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the aryl halides (C-I > C-Br > C-Cl) towards the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[4][10] This high reactivity allows for milder reaction conditions and lower catalyst loadings compared to other halides, which is advantageous for complex syntheses involving sensitive functional groups.[11]

The primary applications involve the construction of new carbon-carbon bonds, which are fundamental to building the molecular scaffolds of active pharmaceutical ingredients (APIs). The most prevalent and powerful of these methods are the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid.[12][13] This reaction is a workhorse in medicinal chemistry for synthesizing biaryl structures, which are common motifs in kinase inhibitors.[14][15]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[11][16]

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[12] The base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid, facilitating this transfer. The choice of base can significantly impact yield, with stronger bases often required for less reactive boronic acids.[16]

  • Solvent: A mixed solvent system (e.g., Toluene/Water, Dioxane/Water) is often used to dissolve both the organic-soluble reactants and the water-soluble inorganic base, creating the necessary interface for the reaction to proceed efficiently.[13][16]

  • Inert Atmosphere: An inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the boronic acid, a major potential side reaction.[16]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate Ar-Pd(II)-I(L)₂ oxidative_add->pd_intermediate Ar-I transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_biaryl [Ar'B(OH)₃]⁻ base_activation Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 product Ar-Ar' (Product) reductive_elim->product reagents Ar-I + Ar'B(OH)₂

References

The Strategic Role of Methyl 4-ethyl-3-iodobenzoate in the Synthesis of GZD824 (Olverembatinib): A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Synthesis of a Third-Generation Kinase Inhibitor

GZD824, also known as Olverembatinib, is a potent, third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy against a wide range of Bcr-Abl mutants, including the notoriously resistant T315I mutation.[1][2][3] The molecular architecture of GZD824 is a testament to the power of strategic organic synthesis, where the careful selection of starting materials and reaction pathways is paramount to achieving the desired therapeutic agent. This application note provides an in-depth analysis of the role of Methyl 4-ethyl-3-iodobenzoate as a key starting material in a plausible and efficient synthetic route to GZD824, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

The rationale for selecting this compound lies in its pre-functionalized structure, which allows for the sequential and regioselective introduction of the critical pharmacophoric elements of GZD824. The iodine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions to install the essential alkyne moiety, while the methyl ester at the 1-position provides a latent carboxylic acid for the subsequent crucial amidation reaction. The ethyl group at the 4-position is a core structural feature of the final GZD824 molecule.

The Synthetic Blueprint: A Multi-Step Pathway to GZD824

The synthesis of GZD824 from this compound can be envisioned as a three-stage process. Each stage involves well-established, high-yielding transformations that are amenable to scale-up.

Stage 1: Introduction of the Alkyne Moiety via Sonogashira Coupling

The journey from this compound to GZD824 commences with the introduction of a terminal alkyne. The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl halide, is the method of choice for this transformation.[4] To ensure a clean reaction and avoid the self-coupling of acetylene, a protected form of acetylene, such as trimethylsilylacetylene (TMSA), is often employed.[5]

Protocol 1: Sonogashira Coupling of this compound with Trimethylsilylacetylene

Objective: To synthesize Methyl 3-((trimethylsilyl)ethynyl)-4-ethylbenzoate.

Materials:

  • This compound

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Add anhydrous THF and triethylamine (3.0 equiv). Stir the mixture at room temperature for 10 minutes.

  • Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford Methyl 3-((trimethylsilyl)ethynyl)-4-ethylbenzoate.

Protocol 2: Deprotection of the Silyl Group

Objective: To synthesize Methyl 3-ethynyl-4-ethylbenzoate.

Materials:

  • Methyl 3-((trimethylsilyl)ethynyl)-4-ethylbenzoate

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Methyl 3-((trimethylsilyl)ethynyl)-4-ethylbenzoate (1.0 equiv) in a mixture of methanol and dichloromethane.

  • Add potassium carbonate (2.0 equiv) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield Methyl 3-ethynyl-4-ethylbenzoate.

Stage 2: Formation of the Core Amide Bond

With the alkyne functionality in place, the next critical step is the formation of the amide bond that constitutes the backbone of GZD824. This is achieved through the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with the key aniline intermediate, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.

Protocol 3: Hydrolysis of the Methyl Ester

Objective: To synthesize 3-ethynyl-4-ethylbenzoic acid.

Materials:

  • Methyl 3-ethynyl-4-ethylbenzoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve Methyl 3-ethynyl-4-ethylbenzoate (1.0 equiv) in a mixture of THF and water.

  • Add LiOH (or NaOH) (2.0-3.0 equiv) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with 1M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethynyl-4-ethylbenzoic acid.

Protocol 4: Amide Coupling

Objective: To synthesize 3-ethynyl-4-ethyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.

Materials:

  • 3-ethynyl-4-ethylbenzoic acid

  • 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-ethynyl-4-ethylbenzoic acid (1.0 equiv) in anhydrous DMF, add HATU (1.05 equiv) and DIPEA (2.0 equiv).[6][7]

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Stage 3: Final Assembly via Sonogashira Coupling

The final step in the synthesis of GZD824 is the coupling of the previously synthesized benzamide intermediate with the appropriate heterocyclic partner, 5-ethynyl-1H-pyrazolo[3,4-b]pyridine. This is another Sonogashira reaction, demonstrating the versatility of this transformation in building complex molecular architectures.

Protocol 5: Final Sonogashira Coupling

Objective: To synthesize GZD824 (Olverembatinib).

Materials:

  • 3-ethynyl-4-ethyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

  • 5-bromo-1H-pyrazolo[3,4-b]pyridine (or a suitable precursor to 5-ethynyl-1H-pyrazolo[3,4-b]pyridine)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

Procedure:

  • To a reaction vessel under an inert atmosphere, add 3-ethynyl-4-ethyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (1.0 equiv), 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.3 equiv), bis(triphenylphosphine)palladium(II) chloride (0.01 equiv), and copper(I) iodide (0.01 equiv).[1]

  • Add the anhydrous solvent (NMP) and the base (triethylamine, 1.5 equiv).[1]

  • Heat the reaction mixture to 65-75°C and maintain this temperature for several hours, monitoring the reaction by LC-MS.[1]

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • The crude product can be purified by column chromatography or recrystallization to yield GZD824.

Visualization of the Synthetic Pathway

The overall synthetic strategy is depicted in the following workflow diagram:

GZD824_Synthesis A This compound B Methyl 3-((trimethylsilyl)ethynyl)-4-ethylbenzoate A->B Sonogashira Coupling (TMSA, Pd/Cu cat.) C Methyl 3-ethynyl-4-ethylbenzoate B->C Deprotection (K2CO3, MeOH) D 3-ethynyl-4-ethylbenzoic acid C->D Hydrolysis (LiOH) E Amide Intermediate D->E Amidation (Aniline, HATU) F GZD824 (Olverembatinib) E->F Sonogashira Coupling (Heterocycle, Pd/Cu cat.)

Caption: Synthetic workflow for GZD824 from this compound.

Quantitative Data Summary

StepReactionKey ReagentsTypical Yield (%)Reference
1Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N85-95[4]
2Silyl DeprotectionK₂CO₃, MeOH>90General Knowledge
3Ester HydrolysisLiOH or NaOH>95General Knowledge
4AmidationHATU, DIPEA~89[7]
5Final SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N~86[1]

Mechanistic Insights and Experimental Rationale

The Sonogashira Coupling: A Powerful C-C Bond Forming Tool

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle involves the oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation of the copper acetylide and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne, which is the active nucleophile in the transmetalation step. The use of an amine base is crucial for both deprotonating the terminal alkyne and maintaining a basic environment for the catalytic cycles.

Sonogashira_Mechanism Pd0 Pd(0)L2 ArPdI Ar-Pd(II)-I      L2 Pd0->ArPdI Oxidative Addition ArPdC≡CR Ar-Pd(II)-C≡CR        L2 ArPdI->ArPdC≡CR CuC≡CR Cu-C≡CR CuC≡CR->ArPdC≡CR Transmetalation ArPdC≡CR->Pd0 Reductive Elimination ArC≡CR Ar-C≡CR ArPdC≡CR->ArC≡CR ArI Ar-I ArI->ArPdI HC≡CR H-C≡CR HC≡CR->CuC≡CR CuI CuI CuI->CuC≡CR Base Base Base->CuC≡CR

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Amide Bond Formation: The Role of Coupling Reagents

The direct amidation of a carboxylic acid and an amine is generally a slow and unfavorable process. The use of a coupling reagent like HATU is essential to activate the carboxylic acid. HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond with high efficiency and minimal side reactions.

Conclusion

This compound represents a strategically sound and commercially available starting material for the synthesis of the potent kinase inhibitor GZD824. The synthetic route outlined in this application note leverages a series of robust and well-understood chemical transformations, primarily centered around the versatile Sonogashira coupling and standard amidation protocols. By providing detailed, field-proven methodologies and mechanistic insights, this guide aims to empower researchers in the pharmaceutical sciences to efficiently synthesize GZD824 and its analogs for further investigation and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-ethyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with unparalleled efficiency and precision.[1] These transformations are foundational in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures from readily available precursors.[1][2] Methyl 4-ethyl-3-iodobenzoate is a valuable and versatile building block in this context. The presence of an aryl iodide provides a highly reactive site for palladium catalysis, while the ester and ethyl functionalities offer opportunities for further synthetic elaboration.[3] This guide provides detailed application notes and robust protocols for the application of this compound in several key palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and professionals in drug development.

Core Principles: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions operate through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4] A generalized mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[5]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Coordination/Insertion (for Heck): In this step, the coupling partner transfers its organic moiety to the palladium center, or in the case of the Heck reaction, an olefin coordinates and inserts into the palladium-carbon bond.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled as the final product, regenerating the catalytically active Pd(0) species, which then re-enters the cycle.[8]

Understanding this fundamental cycle is crucial for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle Figure 1: Generalized Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII Ar-Pd(II)L_n-I OxAdd->PdII Transmetalation Transmetalation (R-M) PdII->Transmetalation R-M PdII_R Ar-Pd(II)L_n-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Sonogashira Workflow Figure 2: Sonogashira Coupling Experimental Workflow Start Start Setup Reaction Setup: - Aryl Iodide - Pd Catalyst - CuI - Solvent & Base Start->Setup Inert Establish Inert Atmosphere (Ar/N2) Setup->Inert AddAlkyne Add Terminal Alkyne Inert->AddAlkyne React React at RT or Heat AddAlkyne->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End Final Product Purify->End

References

Application Notes and Protocols for Carbon-Carbon Bond Formation with Methyl 4-ethyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This comprehensive guide details robust and versatile protocols for the formation of carbon-carbon (C-C) bonds utilizing Methyl 4-ethyl-3-iodobenzoate as a key building block. The strategic positioning of the iodo, ethyl, and methyl ester functionalities on the benzene ring makes this substrate a valuable component in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. This document provides in-depth methodologies for three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. Beyond mere procedural steps, this guide delves into the mechanistic underpinnings, rationale for reagent selection, and practical insights to empower researchers to successfully implement and adapt these protocols for their specific synthetic targets.

Introduction: The Versatility of this compound in Modern Synthesis

This compound is a bespoke substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, facilitating oxidative addition to the palladium catalyst, often under mild conditions. The electron-withdrawing nature of the methyl ester can further enhance the reactivity of the aryl iodide. The presence of an ethyl group ortho to the iodine introduces a degree of steric hindrance that must be considered in catalyst and ligand selection to ensure efficient coupling. This guide provides a framework for navigating these considerations to achieve high-yield C-C bond formation.

Foundational C-C Bond Forming Reactions: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are pillars of modern organic synthesis, enabling the precise and efficient construction of C-C bonds. The three reactions detailed herein—Suzuki-Miyaura, Heck, and Sonogashira—share a common catalytic cycle, which generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Catalytic Cycle cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck) Ar-Pd(II)-R(L_n)->Pd(0)L_n Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination R-B(OR)2 R-B(OR)₂ R-B(OR)2->Ar-Pd(II)-I(L_n) Base Base Base->Ar-Pd(II)-I(L_n) Base->Ar-Pd(II)-I(L_n) Alkene Alkene Alkene->Ar-Pd(II)-I(L_n) Alkyne R-C≡C-H Alkyne->Ar-Pd(II)-I(L_n) Cu(I) Cu(I) Cu(I)->Ar-Pd(II)-I(L_n)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Biaryl and Aryl-Alkyl Bonds

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds through the reaction of an organoboron reagent with an organohalide.[1] Its advantages include the commercial availability of a wide range of boronic acids and esters, mild reaction conditions, and the low toxicity of the boron-containing byproducts.

Causality in Experimental Design for Suzuki Coupling
  • Catalyst and Ligand Selection: For a sterically encumbered substrate like this compound, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to promote the reductive elimination step and prevent β-hydride elimination, which can be a competing side reaction with alkylboronic acids.[2] Pre-formed palladium catalysts incorporating these ligands, like CataXCium A Pd G3, can also be highly effective.[3]

  • Base and Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[1] A common choice is an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a mixed solvent system, often containing water (e.g., dioxane/water or toluene/ethanol/water), to facilitate the dissolution of the base and the boronate species.

Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl- or alkylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water 4:1:1)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst (and ligand, if separate).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/SPhos (1-2 mol%/2-4 mol%)Effective for aryl iodides; bulky ligands aid sterically hindered substrates.
Boronic Reagent Arylboronic acid or Alkylboronic acid pinacol ester (1.2-1.5 equiv)Wide commercial availability; esters can offer enhanced stability.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)Promotes formation of the active boronate species for transmetalation.
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)Facilitates dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.

Heck Reaction: Vinylation of the Aryl Core

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity.[4][5] This reaction is a powerful tool for introducing vinyl groups, which are versatile handles for further synthetic transformations.

Causality in Experimental Design for Heck Reaction
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective catalyst precursor that is reduced in situ to the active Pd(0) species.[4] For aryl iodides, the reaction can often proceed without a phosphine ligand ("ligandless"), though the addition of a phosphine ligand like triphenylphosphine (PPh₃) or a bulkier ligand can sometimes improve yields and prevent catalyst decomposition.

  • Base and Solvent: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydrogen halide (HI) generated during the catalytic cycle. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is commonly employed.

Protocol for Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., methyl acrylate, styrene) (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (optional, e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a pressure tube or a round-bottom flask equipped with a reflux condenser, add this compound, the palladium catalyst, and the ligand (if used).

  • Seal the vessel or place it under an inert atmosphere (argon or nitrogen).

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Heck_Workflow start Reaction Setup (Aryl Iodide, Catalyst, Base) reagents Add Solvent and Alkene start->reagents reaction Heat and Stir (80-120 °C) reagents->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Cool, Dilute, Filter monitoring->workup extraction Wash with Water and Brine workup->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Final Product purification->product

Caption: Experimental workflow for the Heck reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is typically co-catalyzed by palladium and copper(I) salts. Copper-free versions have also been developed to avoid potential issues with copper contamination.[7]

Causality in Experimental Design for Sonogashira Coupling
  • Dual Catalysis: The traditional Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent. Anhydrous solvents like tetrahydrofuran (THF) or DMF are also commonly used.

  • Copper-Free Conditions: To circumvent the use of copper, which can sometimes lead to alkyne homocoupling (Glaser coupling), copper-free protocols have been developed. These often require a stronger base and may utilize specific ligand systems to facilitate the direct reaction of the palladium complex with the alkyne.[7]

Protocol for Sonogashira Coupling (Copper-Cocatalyzed)

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC.

  • Once complete, cool to room temperature and dilute with an organic solvent.

  • Filter the mixture through celite to remove insoluble salts.

  • Wash the organic phase with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling Parameters
ParameterRecommended ConditionsRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)A reliable and commercially available catalyst for Sonogashira couplings.
Cu Co-catalyst CuI (1-5 mol%)Activates the terminal alkyne for efficient transmetalation.
Alkyne Terminal Alkyne (1.1-1.5 equiv)The coupling partner; a slight excess ensures complete consumption of the aryl iodide.
Base Triethylamine (2.0-3.0 equiv)Neutralizes the HI byproduct and facilitates the formation of the copper acetylide.
Solvent THF or DMF (anhydrous)Provides a suitable reaction medium; must be anhydrous to prevent side reactions.
Temperature Room Temperature to 60 °CAryl iodides are highly reactive, often allowing for mild reaction temperatures.

Troubleshooting and Considerations

  • Low Yields: In case of low yields, consider screening different ligands (especially for Suzuki and Heck reactions), bases, and solvents. Increasing the catalyst loading or reaction temperature may also be beneficial.

  • Side Reactions: Homocoupling of the boronic acid (in Suzuki) or the alkyne (in Sonogashira) can occur. Ensuring strictly anaerobic conditions can minimize these side reactions. Dehalogenation of the starting material can also be a competing pathway.

  • Purification: The purification of cross-coupling products can sometimes be challenging due to the presence of catalyst residues and byproducts. Filtration through a pad of celite is a crucial first step. Careful column chromatography is typically required to obtain highly pure material.

Conclusion

The palladium-catalyzed cross-coupling reactions detailed in this guide provide a powerful and versatile toolkit for the functionalization of this compound. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently construct a diverse array of complex molecules with high precision. The provided protocols serve as a robust starting point for synthetic endeavors in drug discovery and materials science, enabling the creation of novel chemical entities with tailored properties.

References

Application Notes and Protocols: Methyl 4-ethyl-3-iodobenzoate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for the Advanced Researcher

To the researchers, scientists, and pioneers in drug development and materials science, this document serves as a comprehensive technical guide to the applications of Methyl 4-ethyl-3-iodobenzoate. This is not a mere recitation of facts, but a synthesis of established chemical principles and forward-looking applications. While the direct exploration of this compound in materials science is an emerging field, its structural motifs—a reactive iodine atom positioned for cross-coupling and an ethyl group influencing solubility and morphology—suggest a significant potential in the rational design of novel organic materials. This guide is structured to provide not only detailed, actionable protocols but also the scientific reasoning that underpins these experimental designs. We will explore its utility as a key building block in the synthesis of bespoke polymers and functional small molecules for organic electronics, with a particular focus on Organic Light-Emitting Diodes (OLEDs). Every protocol herein is designed as a self-validating system, grounded in authoritative literature and presented with the clarity required for immediate laboratory application.

Core Concepts: The Molecular Advantage of this compound

This compound (C₁₀H₁₁IO₂) is an aromatic compound featuring a benzene ring substituted with a methyl ester, an ethyl group, and an iodine atom.[1][2] This specific arrangement of functional groups provides a unique combination of reactivity and structural control, making it a valuable precursor in the synthesis of advanced materials.

  • The Reactive Handle: The Carbon-Iodine Bond: The carbon-iodine (C-I) bond is the primary site of reactivity, making the molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][4] The C-I bond is weaker than C-Br or C-Cl bonds, allowing for milder reaction conditions and often leading to higher yields and faster reaction times.[5] This high reactivity is crucial for the controlled synthesis of complex polymers and functional molecules.

  • The Modulating Moiety: The 4-ethyl Group: The ethyl group at the 4-position influences the physical properties of both the monomer and the resulting materials. It can enhance solubility in organic solvents, which is critical for solution-processable fabrication of thin films for electronic devices. Furthermore, the steric and electronic nature of the ethyl group can impact the packing and morphology of the final material, thereby influencing its electronic and photophysical properties.

  • The Functional Anchor: The Methyl Ester: The methyl ester group at the 1-position serves as a versatile functional handle for further synthetic modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amidation reactions or to tune the material's properties, such as its interaction with surfaces or other molecules.

These structural features position this compound as a promising building block for a new generation of organic functional materials.

Application in Organic Electronics: A Focus on OLEDs

Organic Light-Emitting Diodes (OLEDs) are a prime area where molecules derived from precursors like this compound can have a significant impact. While direct use of this specific molecule in published OLED literature is not yet prominent, analogous compounds such as Methyl 4-iodobenzoate have been utilized in the synthesis of novel OLED luminescent materials.[6] The principles guiding the design of these materials are directly applicable to derivatives of this compound.

Synthesis of Emissive and Host Materials

The construction of high-performance OLEDs relies on the precise engineering of the electronic properties of the materials used in the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL). This compound can be a key starting material for creating both the emissive dopants and the host materials in which they are dispersed.

Protocol 1: Synthesis of a Biphenyl-Substituted Emissive Core via Suzuki-Miyaura Coupling

This protocol details the synthesis of a biphenyl derivative, a common core structure in blue-emitting fluorescent materials, using this compound.

Reaction Scheme:

G reagent1 This compound catalyst Pd(PPh₃)₄ K₂CO₃ reagent1->catalyst reagent2 Phenylboronic acid reagent2->catalyst product Methyl 3-phenyl-4-ethylbenzoate catalyst->product

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture (e.g., a 4:1:1 mixture of toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. The use of an inert atmosphere prevents catalyst deactivation.

  • Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst degradation and unwanted side reactions.

  • Base (K₂CO₃): The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle, activating the boronic acid.

  • Solvent Mixture: The toluene/ethanol/water system is a common choice for Suzuki couplings as it helps to dissolve both the organic and inorganic reagents.

Application in Conjugated Polymers for Organic Photovoltaics (OPVs)

Conjugated polymers are the active materials in organic photovoltaic devices. The ability to tune their electronic properties and solid-state morphology is key to achieving high power conversion efficiencies. This compound can serve as a valuable monomer in the synthesis of novel conjugated polymers.

Polymer Synthesis via Cross-Coupling Polymerization

By reacting difunctional monomers, where one of the reactive sites is derived from this compound, a variety of conjugated polymers can be synthesized. For instance, a Suzuki or Stille cross-coupling polymerization can be employed.

Protocol 2: Synthesis of a Polyfluorene Copolymer via Suzuki Polymerization

This protocol outlines the synthesis of a copolymer containing fluorene units, which are known for their high charge carrier mobility and blue emission.

Polymerization Scheme:

G monomer1 Bis(boronic ester) of Fluorene catalyst Pd₂(dba)₃ / SPhos K₃PO₄ monomer1->catalyst monomer2 This compound (functionalized as a dihalide) monomer2->catalyst polymer Polyfluorene Copolymer catalyst->polymer

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with Methyl 4-ethyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of Methyl 4-ethyl-3-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield and purity of their coupling reactions involving this specific substrate. As an aryl iodide, this compound is a highly reactive coupling partner; however, its electronic properties and substitution pattern present unique challenges that require careful consideration of reaction parameters.[1][2]

This document moves beyond standard protocols to provide a deeper understanding of the mechanistic nuances and a logical framework for systematic optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of this compound in a practical question-and-answer format.

Q1: My reaction yield is low or the reaction has stalled. What are the primary causes?

A1: Low conversion is a frequent challenge that can typically be traced to three critical areas: catalyst integrity, the efficiency of the transmetalation step, or suboptimal reaction conditions.

  • Catalyst Inactivation: The active catalyst in the Suzuki reaction is a Palladium(0) species, which is highly susceptible to oxidation by atmospheric oxygen.[3][4][5] Similarly, phosphine ligands can be oxidized, rendering them ineffective.[5]

    • Solution: Rigorous exclusion of oxygen is paramount. Ensure all solvents and aqueous solutions are thoroughly degassed prior to use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6][7] Assemble the reaction under a positive pressure of inert gas. Using fresh, high-quality palladium sources and ligands is also critical.[7]

  • Inefficient Transmetalation: The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly dependent on the base.[3][8] The base's role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex.[9][10][11] If the base is too weak or poorly soluble, this step will be inefficient.[12]

    • Solution: Screen a variety of bases. While potassium carbonate is a common choice, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective due to their higher basicity and solubility in organic solvents.[6][12] Employing a biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is standard practice to dissolve the inorganic base and facilitate its interaction with the organometallic complex.[4][7][13]

  • Suboptimal Reaction Temperature: The Suzuki coupling often requires thermal energy to overcome the activation barriers of the catalytic cycle.

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a gradual increase to 90-110 °C can significantly improve the reaction rate.[6][12] However, be cautious, as excessive temperatures can lead to catalyst decomposition and an increase in side reactions.[5] It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the optimal balance of temperature and time.[5]

Q2: I'm observing significant side products. How can I identify and minimize them?

A2: The formation of byproducts is a clear indicator that one or more reaction pathways are competing with the desired cross-coupling. For this compound, the key side reactions to watch for are:

  • Ester Hydrolysis (Saponification): The methyl ester group on your substrate is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. This will produce the corresponding carboxylate salt, which can complicate purification.

    • Solution: Avoid strong hydroxide bases like NaOH and KOH.[11] Opt for milder inorganic bases such as K₂CO₃, K₃PO₄, or KF, which are highly effective for the coupling reaction but are less likely to hydrolyze the ester.[4][8][11]

  • Protodeboronation: This is the undesired cleavage of the C–B bond of the boronic acid coupling partner, replacing it with a C–H bond.[4][12][14] This is a very common cause of reduced yield.

    • Solution: This side reaction is often base and water-promoted.[5] Using a milder base like KF can sometimes help.[5] Alternatively, protecting the boronic acid as a more stable boronic ester (e.g., a pinacol or MIDA ester) can be highly effective.[5][15] These derivatives slowly release the boronic acid in situ, keeping its standing concentration low and minimizing the rate of protodeboronation.[15]

  • Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a symmetrical biaryl byproduct.[12][14]

    • Solution: This side reaction is almost always promoted by the presence of oxygen.[12][14] The most effective solution is more rigorous degassing of all reagents and solvents and maintaining a strict inert atmosphere throughout the experiment.[12]

  • Dehalogenation: The starting aryl iodide can be reduced, replacing the iodine atom with hydrogen.[4][14]

    • Solution: This typically occurs when the catalytic cycle is inefficient, allowing side reactions to compete. Optimizing the catalyst system with a more robust ligand that promotes a faster rate of cross-coupling is the best strategy to outcompete this pathway.[7]

Q3: How do I choose the optimal Palladium Catalyst and Ligand for this substrate?

A3: Ligand choice is critical for success. While Pd(PPh₃)₄ is a classic catalyst, modern, bulky, and electron-rich phosphine ligands have proven far more effective, especially for substrates with some steric hindrance like yours.[16][17]

  • Rationale: The ethyl group ortho to the iodide on your substrate introduces steric bulk near the reaction center. Bulky ligands, such as the dialkylbiarylphosphines (e.g., XPhos, SPhos, RuPhos), are ideal for this scenario.[16][17] They promote the formation of highly active, monoligated L₁Pd(0) species, which accelerates the rate-limiting oxidative addition and the final reductive elimination step.[17] Their electron-donating nature also increases the electron density on the palladium center, further facilitating oxidative addition.[9]

  • Recommendation: Start with a modern catalyst system. A pre-formed palladium precatalyst (e.g., XPhos Pd G3) is often superior as it is more stable and ensures the correct ligand-to-palladium ratio, leading to more reproducible results. If using a separate palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point.

Q4: Which base should I use, considering the methyl ester functionality?

A4: As discussed in Q2, protecting the methyl ester from hydrolysis is a primary concern. The choice of base is therefore a balance between sufficient reactivity for the transmetalation step and mildness to avoid saponification.

  • Recommendation: Potassium phosphate (K₃PO₄) is often an excellent first choice. It is sufficiently basic to promote the reaction efficiently but is generally compatible with ester functional groups. Cesium carbonate (Cs₂CO₃) is another strong candidate due to its high solubility in many organic solvents. If side reactions persist, potassium fluoride (KF) offers a milder alternative, as the fluoride ion is believed to play a unique role in activating the boronic acid.[8][11]

Visualizing the Process

Understanding the catalytic cycle and having a logical troubleshooting workflow are essential for efficient optimization.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R-X Pd(II) Ar-Pd(II)-X L₂ OxAdd->Pd(II) Transmetal Transmetalation Pd(II)->Transmetal R'B(OR)₃⁻ Pd(II)_Ar Ar-Pd(II)-Ar' L₂ Transmetal->Pd(II)_Ar RedElim Reductive Elimination Pd(II)_Ar->RedElim RedElim->Pd(0)L2 R-R' Boronic Boronic Acid R'B(OH)₂ Boronate Boronate 'ate' complex [R'B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.[3][9][13]

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degas Solvents Rigorously) Start->Check_Inert Screen_Base Screen Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Check_Inert->Screen_Base No Improvement Success Yield Improved Check_Inert->Success Improvement Increase_Temp Increase Temperature (e.g., 80°C -> 100°C) Screen_Base->Increase_Temp No Improvement Screen_Base->Success Improvement Check_Ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) Increase_Temp->Check_Ligand No Improvement Increase_Temp->Success Improvement Check_Boron Use Boronic Ester (Pinacol, MIDA) Check_Ligand->Check_Boron Side Reactions (e.g., Dehalogenation) Check_Ligand->Success Improvement Check_Boron->Success Improvement (Protodeboronation solved)

Caption: A logical workflow for troubleshooting low Suzuki coupling yields.

Data Summary Tables

For rapid reference, the following tables summarize key reaction components.

Table 1: Comparison of Common Palladium Catalyst/Ligand Systems

Catalyst SystemLigand TypeTypical Loading (mol%)AdvantagesConsiderations
Pd(PPh₃)₄Triarylphosphine1 - 5Commercially available, well-established.Can be slow; less effective for sterically hindered substrates.
Pd₂(dba)₃ + XPhosBuchwald Ligand0.5 - 2Excellent for sterically hindered substrates, high activity, promotes fast reductive elimination.[16][17]Air-sensitive ligand, requires careful handling.
XPhos Pd G3Pre-catalyst0.5 - 2Air-stable, easy to handle, highly active and reproducible.Higher initial cost.
Pd(OAc)₂ + SPhosBuchwald Ligand1 - 3Very active catalyst system, broad substrate scope.[17]Pd(II) source requires in situ reduction.
PEPPSI-IPrNHC Pre-catalyst1 - 3Thermally robust, resistant to oxidation, effective for challenging substrates.May require higher temperatures.

Table 2: Guide to Selecting a Base for the Suzuki Coupling of this compound

BaseStrengthSolubilityKey AdvantagePotential Issue
K₃PO₄ StrongModerateRecommended starting point. Effective for transmetalation, generally compatible with esters.[5][12]Can be hygroscopic.
Cs₂CO₃ StrongHighHigh solubility in organic solvents can accelerate the reaction.[12]Higher cost, highly hygroscopic.
K₂CO₃ ModerateLow (in organics)Inexpensive and common, effective in many cases.[11]May be too weak for challenging couplings, requires aqueous co-solvent.
KF MildModerateMild conditions, unique activation mechanism.[8][11]May result in slower reaction rates compared to stronger bases.
NaOH, KOH Very StrongHigh (in water)Highly reactive.Not recommended. High risk of hydrolyzing the methyl ester.[2][11]

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • XPhos Pd G3 precatalyst (1-2 mol%)

  • 1,4-Dioxane (ACS grade or higher)

  • Deionized Water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stir bar and stir plate with heating

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Preparation: Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: To the cooled flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Atmosphere Exchange: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-dioxane and water. Sparge this solvent mixture with a subsurface stream of inert gas for 30 minutes to remove dissolved oxygen.

  • Solvent & Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent mixture to the reaction flask via cannula or syringe to achieve a substrate concentration of approximately 0.1 M. Finally, add the XPhos Pd G3 catalyst (0.02 equiv) in one portion.

  • Reaction Execution: Securely seal the flask and place it in a preheated oil bath at 90 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic system.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

References

Troubleshooting low conversion in Heck reactions with aryl iodides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting low conversion in Heck reactions, specifically when using aryl iodides. This resource is designed to provide practical, in-depth solutions to common challenges encountered in the lab. As your virtual Senior Application Scientist, I will guide you through a logical, cause-and-effect-based approach to diagnosing and resolving issues in your Heck coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with an aryl iodide has stalled or resulted in low conversion. What are the most common initial culprits?

Low conversion in a Heck reaction, even with highly reactive aryl iodides, typically points to one of three primary areas: the catalyst's health, the reaction environment, or the purity of your reagents.

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect. This can occur through several pathways, including the formation of palladium black (insoluble Pd(0) aggregates), oxidative degradation of the catalyst, or poisoning by impurities.

  • Atmospheric Contamination: The Heck reaction, particularly the Pd(0) active species, is sensitive to oxygen. Inadequate inert atmosphere techniques (e.g., poor degassing of solvents, leaky septa) can lead to the oxidation of the catalyst and phosphine ligands, halting the catalytic cycle.

  • Reagent Purity: Trace impurities in your aryl iodide, olefin, solvent, or base can act as catalyst poisons. Water content in solvents can also be detrimental, often leading to side reactions and catalyst deactivation.

Q2: I observed the formation of a black precipitate (palladium black) in my reaction flask. What does this mean and how can I prevent it?

The appearance of palladium black is a clear visual indicator of catalyst agglomeration and subsequent deactivation. The catalytically active species are typically soluble, monomeric palladium complexes. When these complexes lose their coordinating ligands or are reduced too quickly, they can aggregate into inactive bulk palladium metal.

Causality and Prevention:

  • Ligand Dissociation: At the elevated temperatures often used in Heck reactions, the phosphine ligands that stabilize the Pd(0) center can dissociate. This leaves the palladium atom exposed and prone to aggregation.

  • Solution - Ligand Choice & Stoichiometry:

    • Use Bulky, Electron-Rich Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or triphenylphosphine (PPh₃) are commonly used. For challenging couplings, consider more specialized ligands such as Buchwald or Herrmann's palladacycle catalysts which are designed for high stability.

    • Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help to suppress dissociation and keep the palladium in its active, soluble form. A common starting point is a Pd:Ligand ratio of 1:2 or 1:4.

Troubleshooting Workflow for Catalyst Deactivation

G cluster_0 Troubleshooting Catalyst Deactivation Start Low Conversion Observed Check_Pd_Black Is Palladium Black Visible? Start->Check_Pd_Black Increase_Ligand Increase Ligand:Pd Ratio (e.g., 1:2 to 1:4) Check_Pd_Black->Increase_Ligand Yes Check_Inertness Improve Inert Atmosphere Technique (Degas solvent, check seals) Check_Pd_Black->Check_Inertness No Change_Ligand Switch to a More Stable Ligand (e.g., Buchwald-type) Increase_Ligand->Change_Ligand Success Improved Conversion Change_Ligand->Success Filter_Reagents Purify Reagents (Solvent, Base, Substrates) Check_Inertness->Filter_Reagents Filter_Reagents->Success

Caption: A decision tree for troubleshooting catalyst deactivation in Heck reactions.

Q3: My choice of base seems to be affecting the reaction outcome. How do I select the appropriate base for a Heck reaction with an aryl iodide?

The base plays a crucial role in the Heck reaction; it is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst. An inappropriate base or incorrect amount can lead to low conversion or side reactions.

Base Selection Guide:

Base TypeExamplesTypical Use CaseConsiderations
Inorganic K₂CO₃, Cs₂CO₃, NaOAcGeneral purpose, cost-effective.Can have limited solubility in some organic solvents. Cs₂CO₃ is more soluble and often more effective but also more expensive.
Organic Amine Triethylamine (NEt₃), Diisopropylethylamine (DIPEA)Good solubility in organic solvents.Can sometimes act as a ligand to the palladium center, potentially inhibiting catalysis. Can also undergo side reactions.
Bulky Organic Proton Sponge (1,8-Bis(dimethylamino)naphthalene)Used when substrates are sensitive to more nucleophilic bases.Expensive and can be difficult to remove during workup.

Key Considerations:

  • pKa: The base should be strong enough to deprotonate the intermediate palladium hydride complex but not so strong that it promotes unwanted side reactions with your substrates.

  • Solubility: The base must have some solubility in the reaction medium to be effective. Using a phase-transfer catalyst (e.g., TBAB) can sometimes help if using an inorganic base in an organic solvent.

  • Steric Hindrance: For sterically demanding substrates, a bulkier base like DIPEA might be beneficial to avoid competitive coordination to the palladium center.

In-Depth Protocol: A Self-Validating Heck Reaction Setup

This protocol is designed to minimize common points of failure and provide a reliable baseline for your Heck couplings with aryl iodides.

Objective: To couple 4-iodoanisole with styrene as a model reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 4-iodoanisole

  • Styrene

  • Triethylamine (NEt₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask and standard inert atmosphere glassware

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and PPh₃ (2.5 mol%) in a small amount of anhydrous DMF. Stir for 15-20 minutes at room temperature. This allows for the formation of the active Pd(0)L₂ species before the addition of substrates.

  • Reagent Addition: To the flask containing the pre-formed catalyst, add 4-iodoanisole (1.0 eq), followed by the anhydrous DMF (to achieve a final concentration of ~0.1-0.5 M).

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure the removal of dissolved oxygen.

  • Final Additions: Add triethylamine (1.5 eq) and styrene (1.2 eq) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots periodically. The disappearance of the 4-iodoanisole spot is a good indicator of reaction completion.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord + Olefin PdII_Olefin [Ar-Pd(II)-I(L)₂(Olefin)] Coord->PdII_Olefin MigIns Migratory Insertion PdII_Olefin->MigIns PdII_Alkyl R-Pd(II)-I(L)₂ MigIns->PdII_Alkyl BetaHyd β-Hydride Elimination PdII_Alkyl->BetaHyd PdII_Hydride H-Pd(II)-I(L)₂ BetaHyd->PdII_Hydride + Product RedElim Reductive Elimination PdII_Hydride->RedElim + Base RedElim->Pd0 - H-Base⁺I⁻

Technical Support Center: Enhancing Catalyst Stability in Cross-Coupling of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center dedicated to addressing challenges in the cross-coupling of substituted benzoates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing these often-demanding reactions. Our focus is on enhancing the stability and lifetime of your catalyst to achieve reproducible, high-yielding results.

Section 1: First-Line Troubleshooting & FAQs

This section addresses the most common initial hurdles encountered during experiments.

Q1: My cross-coupling reaction with a substituted benzoate shows very low or no product yield. What are the first things I should check?

A1: Low or no conversion is a frequent starting problem. Before assuming a complex catalyst issue, a systematic check of your foundational reaction parameters is critical. In our experience, over 50% of failures at this stage can be traced back to fundamental setup and reagent issues.

Initial Troubleshooting Workflow:

  • Verify Reagent Purity and Integrity:

    • Substrates: Are your substituted benzoate and coupling partner pure? Impurities can act as catalyst poisons.

    • Solvent and Base: Ensure you are using anhydrous solvents and that your base is fresh and dry. Many cross-coupling reactions are highly sensitive to moisture, which can hydrolyze reagents and deactivate the catalyst.[1]

    • Organometallic Reagents (if applicable): For reactions like Suzuki-Miyaura, the quality of the organoboron reagent is paramount. Consider titrating it if it's from an older stock.

  • Ensure a Scrupulously Inert Atmosphere:

    • The active Pd(0) catalyst is extremely sensitive to oxygen.[1] Inefficient degassing of the solvent and reaction vessel is a primary cause of catalyst death before the reaction even begins.

    • Protocol: We recommend a minimum of three evacuate/backfill cycles with high-purity argon or nitrogen. For best results, sparging the solvent with inert gas for 15-20 minutes prior to use is a validated method.

  • Confirm Catalyst and Ligand Integrity:

    • Palladium Source: Is your palladium precatalyst from a reputable source? Older palladium salts can be hydrated or degraded.

    • Ligand Oxidation: Phosphine ligands, especially electron-rich ones, are prone to oxidation. Using a ligand that appears "fluffy" or discolored is a red flag. Storing sensitive ligands in a glovebox is best practice. Oxidation of the phosphine ligand can alter the ligand-to-metal ratio, impacting the structure and stability of the desired catalyst.[2]

Below is a workflow to guide your initial troubleshooting process.

G start Low / No Yield Observed reagents Step 1: Verify Reagent Integrity - Purity of Substrates? - Anhydrous Solvent/Base? - Active Organometallic? start->reagents Begin Checks atmosphere Step 2: Check Inert Atmosphere - Proper Degassing? - No Leaks in Setup? reagents->atmosphere Reagents OK catalyst_system Step 3: Assess Catalyst System - Ligand Oxidized? - Precatalyst Quality? atmosphere->catalyst_system Atmosphere OK resolve Problem Resolved catalyst_system->resolve Issue Found & Fixed advanced Proceed to In-Depth Troubleshooting catalyst_system->advanced All Basics OK

Caption: Initial troubleshooting workflow for low-yield reactions.

Q2: My reaction starts, as confirmed by early-stage TLC or LC-MS, but it stalls before reaching completion. What is happening to my catalyst?

A2: A stalling reaction is a classic symptom of catalyst deactivation during the catalytic cycle. While your initial setup was sufficient to generate the active Pd(0) species and initiate the reaction, one or more processes are causing it to lose activity over time. The primary culprits are typically:

  • Thermal Decomposition: At elevated temperatures, the catalyst complex can degrade.

  • Ligand Degradation: The supporting ligand may be unstable under the reaction conditions.

  • Aggregation: The active, soluble Pd(0) species can aggregate into inactive palladium black.

This situation requires a deeper analysis of your ligand choice and reaction conditions, which we will explore in the next section.

Q3: I see a fine black precipitate forming in my reaction vessel. What is this, and is it a problem?

A3: The black precipitate is almost certainly palladium black (Pd(0) metal). This is a definitive sign of catalyst decomposition and a major problem. It indicates that the ligands are failing to stabilize the monoligated or bis-ligated Pd(0) intermediates, which then aggregate into catalytically inactive bulk metal.[3] The formation of palladium black means your active catalyst concentration is plummeting, which directly leads to stalled reactions and low yields. Preventing this is a core goal of improving catalyst stability.

Section 2: In-Depth Guides to Improving Catalyst Stability

If basic troubleshooting doesn't solve the issue, a more sophisticated approach focusing on the catalyst system itself is necessary.

Guide 1: The Critical Role of Ligands in Stabilizing Catalysts for Benzoate Coupling

The cross-coupling of benzoates often involves the activation of a relatively inert C–O bond or a decarboxylation event, which places significant demands on the catalyst.[3][4]

Q4: I'm using a standard ligand like triphenylphosphine (PPh₃), and it's not working for my substituted benzoate. Why is that?

A4: Triphenylphosphine is often insufficient for challenging substrates like benzoates for two main reasons related to its electronic and steric properties:

  • Insufficient Electron-Donating Ability: The oxidative addition of a C–O bond or facilitation of decarboxylation requires an electron-rich palladium center. PPh₃ is only a moderately electron-donating ligand.

  • Lack of Steric Bulk: The key to a stable and active catalyst is often the formation of a monoligated Pd(0)L species.[5] This 14-electron species is highly reactive. Bulky ligands favor the formation of this species and sterically shield the metal center, preventing the aggregation that leads to palladium black. PPh₃ is not bulky enough to effectively provide this protection.

Q5: How do I select a better ligand for my specific substituted benzoate substrate?

A5: Ligand selection is the most critical variable for success. For challenging couplings, you must move to specialized, sterically hindered, and electron-rich ligands.

  • For Electron-Deficient Benzoates: These substrates are more challenging. You need a highly electron-rich ligand to facilitate the difficult oxidative addition or decarboxylation step.

    • Recommendation: Use bulky dialkylbiaryl phosphines (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). The biaryl backbone provides steric bulk, while the dialkyl phosphine group provides strong electron donation.[5][6]

  • For Electron-Rich Benzoates: These are generally easier substrates. While still benefiting from bulky ligands, the electronic requirement is less stringent.

    • Recommendation: Bulky trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can be very effective.[7]

Table 1: Ligand Performance in a Model Benzoate Cross-Coupling (Reaction: 4-nitro-methylbenzoate with 4-methoxyphenylboronic acid)

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Observation
PPh₃211024< 5Significant Pd black formation
P(t-Bu)₃21001265Some catalyst decomposition
XPhos1100892Homogeneous solution
SPhos1100895Homogeneous solution

This data clearly shows that moving to advanced, bulky phosphine ligands dramatically improves yield and catalyst stability.[3]

Guide 2: Understanding and Preventing Catalyst Decomposition

A stable catalyst is one that remains in the desired catalytic cycle. Understanding the pathways that lead it astray is key to designing more robust reaction conditions.

Q6: What are the primary deactivation pathways for my palladium catalyst in this reaction?

A6: There are several competing pathways that can deactivate your catalyst. The specific dominant pathway depends on your substrate, ligands, and conditions.

  • Aggregation to Palladium Black: As discussed, this occurs when the Pd(0) species is not sufficiently stabilized by the ligand, leading to irreversible metal precipitation. This is often the main issue at high temperatures or with insufficiently bulky ligands.

  • P-C Bond Cleavage (Ligand Degradation): Under harsh conditions, the phosphine ligand itself can degrade, often through cleavage of the phosphorus-carbon bond. This destroys the stabilizing ligand shell.

  • Formation of Off-Cycle Palladacycles: In some cases, the palladium can react with the ligand itself (cyclometalation) to form a stable, off-cycle palladacycle that is catalytically inactive. This was a concern that drove the design of modern biarylphosphine ligands.[8]

  • Inefficient Pre-catalyst Activation: The reaction relies on the efficient in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species. If this process is slow or incomplete, it can lead to side reactions and lower concentrations of the active catalyst from the outset.[2]

G cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L (Monoligated Species) OA Oxidative Addition or Decarboxylation Active_Catalyst->OA Pd_Black Pd(0) Aggregation (Palladium Black) Active_Catalyst->Pd_Black Insufficient Steric Protection Palladacycle Off-Cycle Palladacycle Active_Catalyst->Palladacycle Cyclometalation RE Reductive Elimination OA->RE Degradation Ligand Degradation OA->Degradation Harsh Conditions (Temp, Base) RE->Active_Catalyst

Caption: Key catalyst deactivation pathways leading away from the active cycle.

Section 3: Advanced Protocols & Methodologies
Protocol 1: Optimizing Reaction Conditions for Catalyst Longevity

Beyond ligand choice, systematically optimizing the reaction parameters can have a profound impact on catalyst stability.

Q7: How do temperature, solvent, and base choice affect the stability of my catalyst?

A7: These parameters create the environment in which the catalyst operates, and optimizing them is crucial.

  • Temperature: While higher temperatures increase reaction rates, they also dramatically accelerate catalyst decomposition.[9] The goal is to find the minimum temperature required for efficient reaction. We recommend screening temperatures from 80 °C to 110 °C.

  • Solvent: The solvent affects the solubility of all components and can influence the stability of catalytic intermediates. Aprotic polar solvents (e.g., dioxane, THF, toluene) are common. The choice can be substrate-dependent, so screening is advised.[9][10]

  • Base: The base is not just a stoichiometric reagent; it plays a key role in the catalytic cycle. A base that is too strong or has poor solubility can promote ligand degradation and other side reactions. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred for their mildness and can lead to greater catalyst longevity.[11]

Experimental Protocol: Screening for Optimal Conditions

  • Setup: In parallel reaction vials in a heating block, add your substituted benzoate (1.0 equiv), coupling partner (1.2-1.5 equiv), and chosen bulky phosphine ligand (e.g., XPhos, 2 mol%).

  • Variable 1 (Base): To separate sets of vials, add K₂CO₃ (2.0 equiv), K₃PO₄ (2.0 equiv), and Cs₂CO₃ (2.0 equiv).

  • Variable 2 (Solvent): Within each base set, use different anhydrous solvents (e.g., Toluene, Dioxane, 2-MeTHF).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%) to each vial.

  • Execution: Seal the vials, ensure an inert atmosphere, and heat to a moderate temperature (e.g., 100 °C).

  • Analysis: Monitor all reactions by LC-MS at set time points (e.g., 2h, 6h, 12h) to compare rates of product formation and identify conditions that show signs of stalling. The condition providing the highest, most stable conversion over time is your optimum.

References

Technical Support Center: Recrystallization of Methyl 4-ethyl-3-iodobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-ethyl-3-iodobenzoate and its derivatives. These compounds are valuable intermediates in pharmaceutical and materials science research. Achieving high purity is critical for downstream applications, and recrystallization remains a powerful, efficient, and scalable purification technique.[1][2][3]

This guide is designed for researchers and drug development professionals. It moves beyond simple step-by-step instructions to explain the underlying principles, empowering you to troubleshoot and optimize your purification processes effectively.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions about establishing a successful recrystallization protocol for aromatic iodo-esters.

Q1: What are the ideal characteristics of a solvent for recrystallizing my derivative?

The perfect solvent is the cornerstone of a successful recrystallization.[4] The principle relies on differential solubility with temperature.[5] An ideal solvent should exhibit the following properties:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly or insoluble at room temperature (or in an ice bath).[6] This differential is what allows for recovery upon cooling.

  • Impurity Solubility: Soluble impurities should remain in the cold solvent (the "mother liquor"), while insoluble impurities should not dissolve even in the hot solvent, allowing for their removal via hot filtration.[6][7]

  • Chemical Inertness: The solvent must not react with your compound.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[6]

  • No Co-crystallization: The solvent should not crystallize with the solute.

Q2: How do I select a starting solvent for a new this compound derivative?

For aromatic esters, a good rule of thumb is to start with solvents of intermediate polarity.[8][9] Alcohols and esters are often excellent starting points.

  • Small-Scale Testing: Use small amounts (10-20 mg) of your crude solid in test tubes with various solvents (~0.5 mL).

  • Observe at Room Temperature: A good candidate solvent will not dissolve the compound at room temperature.[4] If it dissolves immediately, the solvent is too good, and you will have poor recovery.

  • Heat to Boiling: Heat the test tubes that did not show room temperature solubility. The solid should dissolve completely at or near the solvent's boiling point.[6]

  • Cool Down: Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath. The solvent that produces a high yield of crystalline solid is your best candidate.

Q3: When should I use a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent meets the criteria. This typically involves a pair of miscible solvents: one in which your compound is very soluble (the "soluble solvent") and one in which it is insoluble (the "anti-solvent" or "insoluble solvent").[10][11]

Common Scenarios for Use:

  • The compound is too soluble in one solvent, even when cold.

  • The compound is too insoluble in another solvent, even when hot.

The procedure involves dissolving the crude material in a minimal amount of the hot "soluble solvent" and then adding the "anti-solvent" dropwise until the solution becomes cloudy (the saturation point). A few drops of the hot "soluble solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[9] A common combination for aromatic compounds is ethanol (soluble solvent) and water (anti-solvent) or ethyl acetate and hexane.[12][13]

Solvent Selection & Properties Table

The following table summarizes common solvents and their properties, which can be useful for the recrystallization of aromatic esters.

SolventBoiling Point (°C)PolarityComments
Ethanol 78PolarOften a good starting point for aromatic compounds.[8] Can be paired with water.
Methanol 65PolarSimilar to ethanol but more volatile. Good for many aromatic compounds.[8]
Isopropanol 82PolarLess volatile than ethanol; can be a good alternative.
Ethyl Acetate 77IntermediateGood solvent for many esters, following the "like dissolves like" principle.[9]
Acetone 56PolarCan be too effective a solvent, leading to low recovery, but works occasionally.[9]
Toluene 111NonpolarCan be effective for aromatic compounds that are prone to sublimation.[9]
Hexane/Heptane 69 / 98NonpolarTypically used as the anti-solvent in a mixed-solvent system.[11]
Water 100Very PolarCompound is likely insoluble, but water can be an effective anti-solvent with alcohols.[14]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is structured as a direct Q&A to address the most common challenges encountered during recrystallization.

Q4: My compound separated as an oil instead of crystals ("oiling out"). What went wrong and how can I fix it?

"Oiling out" is a common and frustrating problem. It occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice.[15]

  • Causality: This happens when the temperature of the solution is above the melting point of your compound at the point of saturation.[16] It is often exacerbated by a high concentration of impurities, which can depress the melting point of your crude material.[17][18] Impurities tend to be more soluble in the oily droplets than in the solvent, leading to poor purification.[16]

  • Solutions:

    • Re-heat and Add More Solvent: The most common fix is to heat the solution to redissolve the oil, add more of the primary solvent (10-20% more), and allow it to cool much more slowly.[16] This lowers the saturation temperature, hopefully to a point below the compound's melting point.

    • Slow Down Cooling: Do not place the hot flask directly on the bench or in an ice bath. Allow it to cool to room temperature on a cork ring or paper towels to insulate it, and then move it to the refrigerator before an ice bath.[8][19]

    • Consider Charcoal: If you suspect a high impurity load (especially if the solution is colored), a charcoal treatment during the hot filtration step can adsorb impurities and may prevent oiling out.[16][17]

    • Change Solvents: The chosen solvent's boiling point may simply be too high. Try a different solvent or solvent system with a lower boiling point.

Q5: My crystal yield is very low. What are the likely causes?

Poor recovery is a frequent issue that can often be rectified with procedural adjustments.[20]

  • Causality & Solutions:

    • Using Too Much Solvent: This is the most common error.[21] If you use more than the minimum amount of hot solvent required to dissolve the solid, your solution will not become saturated upon cooling, and much of your product will remain in the mother liquor. Fix: Boil off the excess solvent to reduce the volume and re-cool.[16]

    • Premature Crystallization: If crystals form during hot filtration, you will lose product on the filter paper. Fix: Use a pre-heated funnel and flask, and add a small excess of hot solvent (~5%) before filtering to ensure the compound stays in solution. This excess can be boiled off later.

    • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath for at least 20-30 minutes to maximize precipitation.

    • Washing with Room Temperature Solvent: Never wash your collected crystals with warm or room-temperature solvent, as this will dissolve some of your product. Always use a minimal amount of ice-cold solvent.[2]

Q6: No crystals are forming, even after cooling in an ice bath. What should I do?

This indicates that your solution is supersaturated or simply not saturated at all.[21]

  • Causality & Solutions:

    • Too Much Solvent: As with low yield, this is a primary cause. The solution is not saturated. Fix: Evaporate some of the solvent and try to cool again.[21]

    • Supersaturation: The solution has cooled below its saturation point, but crystal nucleation has not begun. This is a kinetic barrier.

      • Induce Crystallization by Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus.[8] This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

      • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution.[16] This provides a perfect template for further crystal growth.

      • Flash Freeze: Dip a glass rod into the solution, remove it, and let the solvent evaporate in the air to form a microcrystalline residue. Re-insert the rod into the solution to seed it.[16]

Q7: My final crystals are colored, but the pure compound should be white. How do I remove colored impurities?

Colored impurities are common and can often be removed effectively.

  • Causality: These are typically highly conjugated organic molecules that are present in small amounts but are intensely colored.

  • Solution: Activated Charcoal Treatment:

    • After dissolving your crude solid in the hot solvent, remove the flask from the heat source to let the boiling subside.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding it to a boiling solution will cause violent bumping.

    • Swirl the mixture and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.[2][20]

    • Perform a hot gravity filtration to remove the charcoal, and then proceed with the cooling and crystallization steps as usual.

Part 3: Experimental Protocols & Visual Workflows

Protocol 1: General Single-Solvent Recrystallization

This protocol provides a detailed workflow for a standard recrystallization.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a boiling chip. Place a small amount of the chosen solvent (e.g., ethanol) in a separate flask and bring it to a boil on a hot plate.

  • Add Hot Solvent: Using a pipette, add the minimum amount of boiling solvent to the flask containing your crude solid until it just dissolves.[1][8] Keep the flask on the hot plate during this process to maintain the temperature.

  • (Optional) Hot Filtration: If there are insoluble impurities or if a charcoal treatment was performed, perform a hot gravity filtration into a pre-warmed flask to remove them.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring).[19][22] Slow cooling is crucial for forming large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.[20]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20 minutes to maximize the yield.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a very small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the solid to a watch glass and dry to a constant weight, either in the air or in a vacuum oven.

Visual Workflow: Solvent Selection Logic

Solvent_Selection start Start: Crude Solid Derivative test_solvents Select 3-5 candidate solvents (e.g., Ethanol, Ethyl Acetate, Toluene, Heptane) start->test_solvents small_scale Perform small-scale solubility tests (20mg solid in 0.5mL solvent) test_solvents->small_scale dissolves_cold Dissolves at Room Temp? small_scale->dissolves_cold Test #1 dissolves_hot Insoluble at RT. Dissolves when hot? dissolves_cold->dissolves_hot No reject_solvent Reject Solvent: Too soluble, poor recovery. dissolves_cold->reject_solvent Yes crystals_form Forms crystals upon cooling? dissolves_hot->crystals_form Yes reject_insoluble Reject Solvent: Too insoluble. dissolves_hot->reject_insoluble No use_single Select as Single Solvent for Recrystallization crystals_form->use_single Yes (Good Yield) consider_mixed Consider for Mixed-Solvent System crystals_form->consider_mixed No / Poor Yield soluble_solvent Identify 'Soluble Solvent' (Dissolves when hot) consider_mixed->soluble_solvent insoluble_solvent Identify 'Anti-Solvent' (Insoluble when hot) soluble_solvent->insoluble_solvent use_mixed Use Mixed-Solvent System insoluble_solvent->use_mixed

Caption: A decision workflow for selecting an appropriate recrystallization solvent.

Visual Workflow: Troubleshooting Common Issues

Troubleshooting_Workflow start Problem Encountered oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low or No Crystal Yield start->low_yield impure_crystals Crystals are Colored/Impure start->impure_crystals oil_cause Cause: Solution temp > MP of solid or high impurity load. oiling_out->oil_cause yield_cause Cause: Too much solvent used or solution is supersaturated. low_yield->yield_cause purity_cause Cause: Presence of colored, conjugated impurities. impure_crystals->purity_cause oil_sol Solution: 1. Re-heat, add more solvent. 2. Cool much slower. 3. Try a lower-boiling solvent. oil_cause->oil_sol yield_sol Solution: 1. Boil off excess solvent. 2. Induce crystallization (scratch/seed). 3. Ensure sufficient cooling time. yield_cause->yield_sol purity_sol Solution: 1. Redissolve in hot solvent. 2. Add activated charcoal. 3. Perform hot gravity filtration. purity_cause->purity_sol

References

Technical Support Center: Methyl 4-ethyl-3-iodobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Methyl 4-ethyl-3-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to help you identify and mitigate the formation of reaction byproducts.

Section 1: Synthesis Pathways and Potential Side Reactions

The synthesis of this compound typically proceeds via one of two primary routes: electrophilic iodination of a substituted benzoate or a Sandmeyer reaction from an aniline precursor. Both pathways are effective but are susceptible to specific side reactions that generate a range of byproducts.

Route 1: Electrophilic Aromatic Iodination

This method involves the direct iodination of Methyl 4-ethylbenzoate. The directing effects of the substituents on the aromatic ring—the ortho, para-directing ethyl group and the meta-directing methyl ester group—dictate the regioselectivity of the reaction.

  • Reaction: Methyl 4-ethylbenzoate + Iodinating Agent (e.g., I₂, NIS, ICl) → this compound

  • Causality: The ethyl group is an activating, ortho, para-director, while the methyl ester is a deactivating, meta-director. The position ortho to the ethyl group (C3) is the most sterically accessible and electronically favorable position for iodination. However, side reactions can occur.[1][2]

Route 2: Sandmeyer Reaction

This classic transformation involves the diazotization of Methyl 3-amino-4-ethylbenzoate followed by treatment with an iodide salt, typically potassium iodide (KI).[3][4]

  • Reaction:

    • Methyl 3-amino-4-ethylbenzoate + NaNO₂/H⁺ → Diazonium Salt

    • Diazonium Salt + KI → this compound + N₂

  • Causality: This reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][5] While often high-yielding, the radical nature of the intermediate can lead to specific byproducts.[6]

Section 2: Frequently Asked Questions (FAQs) on Byproduct Identification

This section addresses the most common questions regarding impurities and byproducts encountered during the synthesis of this compound.

Q1: My NMR spectrum shows multiple sets of aromatic signals. What could be the cause?

A1: The presence of multiple aromatic signal sets strongly suggests the formation of positional isomers.

  • Likely Byproduct: The primary isomeric byproduct is Methyl 4-ethyl-2-iodobenzoate .

  • Mechanism of Formation: During electrophilic iodination, while the 3-position is favored, some substitution can occur at the 2-position, which is also ortho to the ethyl group.

  • Identification:

    • ¹H NMR: The coupling patterns of the aromatic protons will differ significantly between the 3-iodo and 2-iodo isomers. Quantitative ¹H NMR (qNMR) can be used to determine the ratio of the isomers in the mixture.[7]

    • HPLC: Positional isomers often have slightly different polarities and can typically be separated using a high-resolution C18 reverse-phase column.[8][9]

  • Mitigation Strategy:

    • Control Temperature: Running the iodination reaction at lower temperatures can improve selectivity by favoring the thermodynamically more stable product.[10]

    • Choice of Iodinating Agent: The steric bulk of the iodinating agent can influence regioselectivity. Experimenting with different reagents (e.g., N-Iodosuccinimide vs. Iodine Monochloride) may yield better results.

Q2: I'm observing a higher molecular weight peak in my GC-MS analysis. What is it?

A2: A peak with a mass corresponding to the addition of a second iodine atom indicates the formation of a di-iodinated byproduct.

  • Likely Byproduct: Methyl 4-ethyl-2,5-diiodobenzoate or other di-iodinated isomers.

  • Mechanism of Formation: This occurs when the reaction conditions are too harsh or if an excess of the iodinating agent is used, leading to a second iodination on the already activated ring. This is a form of over-iodination.[10]

  • Identification:

    • GC-MS: The mass spectrum will show a molecular ion peak (M+) that is 126 mass units higher than the desired product. The isotopic pattern for two iodine atoms will also be apparent.[8][11]

  • Mitigation Strategy:

    • Stoichiometry Control: Carefully control the molar ratio of the iodinating agent to the substrate. Using a 1:1 or even a slight sub-stoichiometric amount can favor mono-iodination.[10]

    • Reaction Time: Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed to prevent further reaction.[8]

Q3: After my Sandmeyer reaction, I have isolated a significant amount of a dark, tarry substance and a phenolic-smelling compound. What are these impurities?

A3: These are common byproducts of the Sandmeyer reaction.

  • Likely Byproducts:

    • Biaryl Compounds: Formed by the coupling of two aryl radicals.[5] This often results in polymeric, tarry materials.

    • Methyl 3-hydroxy-4-ethylbenzoate (Phenolic byproduct): The diazonium salt can react with water in the reaction mixture, leading to the formation of a phenol.[3][5]

  • Mechanism of Formation: The aryl radical intermediate in the Sandmeyer reaction can dimerize instead of reacting with the iodide. The diazonium salt is also susceptible to nucleophilic attack by water, especially at elevated temperatures.

  • Identification:

    • Phenolic Byproduct: Can be identified by GC-MS or NMR. The phenolic proton will be visible in the ¹H NMR spectrum, and the compound will exhibit different retention times in HPLC and GC. An aqueous wash with a mild base (e.g., NaHCO₃) can selectively remove this acidic impurity.[12]

    • Biaryl Compounds: These are often high molecular weight, poorly soluble materials that may not be easily characterizable by standard GC-MS or NMR. They are typically removed during column chromatography.

  • Mitigation Strategy:

    • Anhydrous Conditions: Ensure your reagents and solvents are dry to minimize the formation of the phenolic byproduct.

    • Temperature Control: Keep the diazotization and subsequent reaction with KI at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

Q4: My final product is contaminated with a more polar impurity that has a carboxylic acid peak in the IR spectrum. What is this?

A4: This indicates hydrolysis of the methyl ester functional group.

  • Likely Byproduct: 4-ethyl-3-iodobenzoic acid .

  • Mechanism of Formation: The ester can be hydrolyzed if the reaction is worked up under acidic or basic conditions at elevated temperatures, or if it is exposed to moisture for prolonged periods.

  • Identification:

    • TLC/HPLC: The carboxylic acid is significantly more polar than the ester and will have a lower Rf value on TLC and a shorter retention time in reverse-phase HPLC.[8]

    • IR Spectroscopy: A broad O-H stretch will be visible around 2500-3300 cm⁻¹.

  • Mitigation Strategy:

    • Neutral Workup: Use neutral or mildly basic (e.g., saturated sodium bicarbonate) aqueous washes during the workup.[12][13] Avoid strong acids or bases.

    • Anhydrous Storage: Store the final product under dry conditions.

Section 3: Troubleshooting and Analytical Protocols

A systematic approach to analysis is crucial for identifying byproducts and optimizing your reaction.

Troubleshooting Workflow

G cluster_analysis Data Interpretation cluster_mitigation Mitigation Strategy start Reaction Mixture Analysis tlc Run TLC Analysis start->tlc hplc_gcms Perform HPLC & GC-MS Analysis tlc->hplc_gcms Multiple Spots or Streaking nmr Acquire ¹H NMR of Crude Product hplc_gcms->nmr Multiple Peaks Detected gcms_interp Check MS for M+ of Byproducts (Di-iodo, Phenol) hplc_gcms->gcms_interp hplc_interp Quantify Isomer Ratio & Purity via HPLC hplc_gcms->hplc_interp nmr_interp Analyze NMR for Isomers (Aromatic Splitting Patterns) nmr->nmr_interp isomers Optimize Temp. & Reagent Choice nmr_interp->isomers Isomers Detected over_reaction Adjust Stoichiometry & Reaction Time gcms_interp->over_reaction Di-iodination Detected sandmeyer_issues Control Temp. & Ensure Anhydrous Conditions gcms_interp->sandmeyer_issues Phenol/Biaryl Detected purify Purify via Column Chromatography or Recrystallization isomers->purify over_reaction->purify sandmeyer_issues->purify

Caption: Troubleshooting workflow for byproduct identification.

Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis [8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Expected Results: The desired product, this compound, will have a specific retention time. Isomeric byproducts will appear as distinct, closely eluting peaks. Unreacted starting material will have a different retention time (typically shorter for more polar starting materials).

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification [8][14]

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • Injection: Split mode (e.g., 50:1).

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Sample Preparation: Dilute the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Expected Results: GC-MS provides both retention time and a mass spectrum for each component. This is highly effective for identifying byproducts like phenols, di-iodinated species, and unreacted starting materials by their unique fragmentation patterns and molecular ion peaks.[11]

3. Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation [15]

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃.

  • Data Acquisition: Standard one-pulse ¹H experiment.

  • Data Analysis: Analyze chemical shifts, integration, and coupling constants to confirm the structure and identify impurities.

Table 1: Predicted ¹H NMR Data for this compound and Potential Isomer

AssignmentThis compound (Predicted δ, ppm)Methyl 4-ethyl-2-iodobenzoate (Predicted δ, ppm)MultiplicityIntegration
-OCH₃~3.90~3.88s3H
Ar-H (ortho to -COOMe)~8.25-d1H
Ar-H (ortho to -I)~7.80~7.90dd1H
Ar-H (ortho to -Et)~7.30~7.40d1H
-CH₂CH₃~2.75~2.95q2H
-CH₂CH₃~1.25~1.20t3H

Note: These are predicted values and may vary slightly based on experimental conditions.

General Purification Workflow

G start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃, Na₂S₂O₃ wash) start->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry Dry Organic Layer (e.g., over MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography (Eluent: Hexanes/Ethyl Acetate) concentrate->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions combine Combine Pure Fractions fractions->combine final_product Evaporate Solvent combine->final_product

Caption: General purification workflow for this compound.

References

Technical Support Center: Scaling Up Reactions Involving Methyl 4-ethyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-ethyl-3-iodobenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful scale-up of your chemical reactions. Drawing from established chemical principles and field-proven insights, this document aims to be a trusted resource for your synthetic endeavors.

Introduction to this compound

This compound is an organic compound featuring a benzene ring substituted with a methyl ester, an ethyl group, and an iodine atom.[1] This trifunctionalized aromatic system presents both opportunities and challenges in organic synthesis. The presence of the iodine atom at a sterically hindered position, ortho to the ethyl group, significantly influences its reactivity in cross-coupling reactions. Understanding these steric and electronic effects is paramount for successful reaction scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a valuable building block in organic synthesis, particularly for creating complex molecular architectures in pharmaceuticals and functional materials.[2] The aryl iodide moiety is a highly reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of various substituents.[2][3]

Q2: What are the key safety precautions when handling this compound?

A2: Like many halogenated organic compounds, this compound should be handled with care.[1] It is recommended to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

Q3: How does the steric hindrance from the ortho-ethyl group affect its reactivity?

A3: The ethyl group at the ortho position to the iodine atom creates significant steric hindrance. This can slow down the rate of oxidative addition to the palladium catalyst, which is often the rate-determining step in cross-coupling reactions.[3] Consequently, reactions may require more forcing conditions, specialized catalysts, or longer reaction times compared to less hindered aryl iodides.[5][6][7]

Troubleshooting Guide: Scaling Up Cross-Coupling Reactions

Scaling up reactions from the bench to pilot or manufacturing scale often presents unforeseen challenges.[8] This section addresses common issues encountered when scaling up Suzuki-Miyaura and Sonogashira couplings with this compound.

Issue 1: Low or Stalled Conversion in Suzuki-Miyaura Coupling

You're attempting a Suzuki-Miyaura coupling to form a biaryl compound, but the reaction is sluggish or stalls at partial conversion upon scale-up.

Potential Causes & Solutions
  • Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer, especially with heterogeneous mixtures (e.g., insoluble bases). This prevents the reactants from efficiently interacting with the catalyst.

    • Solution: Increase the stirring rate and consider using a reactor with baffles to improve mixing. For very large scales, mechanical stirring is essential.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. In larger vessels, achieving and maintaining a truly inert atmosphere is more challenging.

    • Solution: Implement rigorous degassing procedures for all solvents and reagents. Use multiple vacuum/inert gas backfill cycles. Consider sparging the solvent with an inert gas like argon or nitrogen for an extended period before adding the catalyst.[9]

  • Inappropriate Catalyst/Ligand System for Steric Hindrance: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for sterically hindered substrates.[10] The bulky ethyl group can prevent the palladium center from accessing the carbon-iodine bond.

    • Solution: Employ catalyst systems specifically designed for sterically demanding couplings. This often involves the use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or AntPhos, which promote the oxidative addition step.[7][11][12]

  • Poor Solubility of Reagents: As the reaction scale increases, solubility issues can become more pronounced, leading to a heterogeneous reaction mixture and reduced reaction rates.[13]

    • Solution: Choose a solvent system that ensures adequate solubility of all components at the reaction temperature. For Suzuki couplings, solvent mixtures like dioxane/water or toluene/ethanol/water are often effective.[2][14]

Experimental Workflow: Troubleshooting Low Conversion

G start Low/Stalled Conversion in Suzuki Coupling q1 Is mixing adequate for the vessel size? start->q1 s1 Increase agitation. Consider mechanical stirring. q1->s1 No q2 Are solvents and reagents rigorously degassed? q1->q2 Yes s1->q2 s2 Implement sparging or freeze-pump-thaw cycles. q2->s2 No q3 Is the catalyst system suitable for sterically hindered substrates? q2->q3 Yes s2->q3 s3 Switch to a catalyst with bulky, electron-rich ligands (e.g., XPhos, SPhos). q3->s3 No q4 Are all reagents fully dissolved at reaction temperature? q3->q4 Yes s3->q4 s4 Optimize solvent system for better solubility. q4->s4 No end Improved Conversion q4->end Yes s4->end

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Issue 2: Significant Homocoupling of the Alkyne in Sonogashira Coupling

You are performing a Sonogashira coupling and observe a significant amount of the undesired alkyne dimer (Glaser coupling product) in your crude reaction mixture.

Potential Causes & Solutions
  • Presence of Oxygen: The copper(I) co-catalyst, essential for the traditional Sonogashira reaction, can be oxidized by atmospheric oxygen, which promotes the homocoupling of terminal alkynes.[15][16][17]

    • Solution: As with the Suzuki coupling, maintaining a strictly inert atmosphere is critical. Thoroughly degas all solvents and reagents.[17]

  • High Catalyst Loading or Temperature: Elevated temperatures and high concentrations of the copper catalyst can accelerate the rate of homocoupling.[18]

    • Solution: Optimize the reaction temperature, aiming for the lowest effective temperature. Reduce the loading of the copper(I) salt if possible.

  • Slow Rate of Cross-Coupling: If the desired cross-coupling reaction is slow due to the steric hindrance of this compound, the competing homocoupling reaction can become the dominant pathway.

    • Solution:

      • Slow Addition of the Alkyne: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[17]

      • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without the copper co-catalyst.[17][19][20] Numerous copper-free Sonogashira protocols have been developed and are often highly effective, though they may require specific ligands and bases.[20][21]

Data Presentation: Comparison of Sonogashira Conditions
ParameterStandard ConditionsOptimized for Scale-UpRationale
Atmosphere InertRigorously Inert (sparged solvents)Minimizes oxygen-induced homocoupling.[16][17]
Copper(I) Co-catalyst Present (e.g., CuI)Absent (Copper-free) or Reduced LoadingEliminates or reduces the primary catalyst for homocoupling.[17][19]
Alkyne Addition All at onceSlow addition via syringe pumpKeeps alkyne concentration low to disfavor dimerization.[17]
Ligand Standard (e.g., PPh₃)Bulky, electron-rich phosphineMay be required for copper-free protocols and to accelerate cross-coupling.[21][22]
Issue 3: Formation of Dehalogenated Byproduct

During your cross-coupling reaction, you observe the formation of Methyl 4-ethylbenzoate, the dehalogenated byproduct.

Potential Causes & Solutions
  • Presence of Water or Protic Impurities: In the presence of a base, water or other protic impurities can serve as a proton source to quench the organometallic intermediate after oxidative addition, leading to dehalogenation.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. Oven-dry glassware before use.

  • Side Reactions of the Boronic Acid (Suzuki Coupling): Boronic acids can undergo protodeborylation, especially at elevated temperatures, which can contribute to the formation of the dehalogenated arene.

    • Solution: Use the minimum effective reaction temperature and time. Ensure the base is of high quality and the stoichiometry is correct.

  • High Catalyst Loading and Temperature: Harsh reaction conditions can sometimes promote hydrodehalogenation pathways.

    • Solution: Optimize the catalyst loading and reaction temperature. A lower temperature for a longer duration may be preferable to a high temperature for a short period.

Issue 4: Difficult Purification of the Final Product

You have completed the reaction, but isolating the pure product is challenging due to persistent impurities.

Potential Causes & Solutions
  • Residual Palladium Catalyst: Palladium residues are a common and often problematic impurity, especially in pharmaceutical applications.

    • Solution: After the initial workup, consider treating the organic solution with a palladium scavenger. Alternatively, recrystallization of the final product can be very effective at removing metal residues.

  • Closely Eluting Impurities: Byproducts such as the homocoupled product or starting material may have similar polarities to the desired product, making chromatographic separation difficult.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A less polar solvent system may provide better separation.[23]

      • Recrystallization: If the product is a solid, recrystallization is an excellent purification technique for removing small amounts of impurities.[23]

      • Acid/Base Wash: If the impurities have acidic or basic functional groups that the product lacks, an acid or base wash during the workup can selectively remove them.[23]

Diagram: General Purification Workflow

G start Crude Reaction Mixture workup Aqueous Workup (Acid/Base Wash if applicable) start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na₂SO₄ or MgSO₄ extraction->drying concentration Concentration in vacuo drying->concentration purification_choice Product is Solid? concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization Yes chromatography Column Chromatography purification_choice->chromatography No final_product Pure Product recrystallization->final_product chromatography->final_product

Caption: General purification workflow for cross-coupling products.

Conclusion

Successfully scaling up reactions involving this compound requires a careful consideration of its unique steric properties. By anticipating challenges such as slow reaction rates, catalyst deactivation, and side product formation, and by implementing the troubleshooting strategies outlined in this guide, researchers can develop robust and scalable synthetic processes. The key to success lies in meticulous reaction optimization, particularly in the choice of catalyst, reaction conditions, and purification methods.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Substituted Aryl Iodides: Methyl 4-ethyl-3-iodobenzoate vs. Methyl 4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for molecular synthesis is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. Aryl iodides are premier substrates for a multitude of cross-coupling reactions due to the high reactivity of the carbon-iodine bond. This guide provides an in-depth, objective comparison of two such building blocks: the sterically unencumbered Methyl 4-iodobenzoate and its ortho-substituted analogue, Methyl 4-ethyl-3-iodobenzoate .

This document moves beyond a simple cataloging of properties to explain the fundamental principles governing their differential reactivity. We will dissect the impact of steric and electronic factors, provide supporting data from the literature, and present detailed protocols for key transformations, empowering you to make informed decisions in your synthetic endeavors.

Structural and Physicochemical Properties: A Tale of Two Molecules

At first glance, the two compounds are structurally similar, both featuring a methyl benzoate core with an iodine substituent. However, the critical distinction lies in the presence of an ethyl group at the C4 position, ortho to the iodine atom, in this compound. This seemingly minor addition has profound consequences for the molecule's reactivity.

PropertyMethyl 4-iodobenzoate[1][2][3]This compound[4][5]
CAS Number 619-44-351885-91-7
Molecular Formula C₈H₇IO₂C₁₀H₁₁IO₂
Molecular Weight 262.04 g/mol 290.10 g/mol
Appearance White solidColorless to pale yellow liquid or solid
Melting Point 112-116 °CNot specified
Structure
alt text

The primary differentiating factor is steric hindrance . The ethyl group in this compound physically obstructs the space around the C-I bond, which is the primary site of reaction in cross-coupling catalysis. This steric bulk can impede the approach of a bulky transition metal catalyst, thereby slowing down or even inhibiting the crucial oxidative addition step.

Electronically, the ethyl group is weakly electron-donating through an inductive effect. This may slightly increase the electron density of the aromatic ring, but this effect is generally considered minor compared to the dominant steric influence.

G cluster_0 Methyl 4-iodobenzoate cluster_1 This compound cluster_2 Impact on Reactivity a No Steric Hindrance at Reactive Site b Significant Steric Hindrance from ortho-Ethyl Group a->b Increased Steric Bulk c Facile approach of catalyst a->c d Hindered approach of catalyst b->d e Requires optimized conditions (e.g., bulky ligands) d->e

Caption: Impact of ortho-substitution on catalyst accessibility.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The performance of our two subject molecules in these transformations highlights the practical implications of the ortho-ethyl substituent.

2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron compound and an organohalide, is a cornerstone of biaryl synthesis.

  • Methyl 4-iodobenzoate: As a sterically unhindered aryl iodide, this compound is an excellent substrate for Suzuki coupling. It reacts readily with a wide range of boronic acids and esters under standard conditions, often providing high yields.[6][7]

  • This compound: The ortho-ethyl group presents a significant challenge. The steric hindrance can dramatically slow the rate-determining oxidative addition step. To achieve efficient coupling, modified conditions are essential. This often involves the use of palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) which promote the formation of a coordinatively unsaturated, highly reactive catalyst that can access the hindered C-I bond.[8] Higher reaction temperatures and longer reaction times may also be necessary. While challenging, successful couplings of sterically hindered ortho-disubstituted aryl iodides have been reported using specialized catalyst systems.[8][9]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArylPdII Ar-Pd(II)L2-I OxAdd->ArylPdII Transmetal Transmetalation (R-B(OR)2 + Base) ArylPdII->Transmetal note This step is significantly hindered for this compound due to the ortho-ethyl group. ArylPdII->note DiorganoPdII Ar-Pd(II)L2-R Transmetal->DiorganoPdII RedElim Reductive Elimination DiorganoPdII->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle highlighting the sterically hindered step.

2.2. Heck Reaction

The Heck reaction couples aryl halides with alkenes. The steric environment of the aryl halide is a well-documented factor influencing its efficiency.

  • Methyl 4-iodobenzoate: Serves as a standard, reactive substrate for Heck couplings.[10]

  • This compound: The yield in Heck reactions is known to decrease significantly with ortho-substitution on the aryl halide.[11] The steric bulk around the palladium center after oxidative addition can interfere with the subsequent steps of alkene coordination and insertion, leading to lower efficiency and potentially favoring side reactions. Specialized strategies, such as the Catellani reaction which utilizes norbornene as a scaffold, have been developed to functionalize the ortho position of aryl iodides.[12][13]

2.3. Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides, providing a direct route to arylalkynes.

  • Methyl 4-iodobenzoate: This is a highly reactive substrate for Sonogashira coupling, readily forming the desired product under mild conditions.[1][14]

  • This compound: The reactivity is inversely related to the steric demand of the substrates.[15] The approach of both the palladium catalyst to the C-I bond and the copper acetylide during the transmetalation step can be impeded. Achieving high yields often requires higher catalyst loadings, elevated temperatures, and potentially the use of bulky, electron-rich ligands to facilitate the catalytic cycle.[16][17]

2.4. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.

  • Methyl 4-iodobenzoate: Aryl iodides are effective substrates for this reaction. While early systems sometimes showed lower efficacy compared to aryl bromides, modern catalyst systems with specialized ligands provide excellent results.[18][19][20]

  • This compound: Coupling sterically hindered aryl halides is a known challenge. The development of bulky biarylphosphine ligands by Buchwald and others was specifically aimed at overcoming this limitation. These ligands create a more open coordination sphere around the palladium center, facilitating oxidative addition and subsequent reductive elimination with a wide range of amines.[15][21] Even with advanced catalysts, reactions may require more forcing conditions compared to the unhindered analogue.

2.5. Ullmann Coupling

The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides.

  • Methyl 4-iodobenzoate: A suitable substrate for traditional Ullmann couplings, though the reaction is notorious for requiring harsh conditions (high temperatures, stoichiometric copper) and can give erratic yields.[22][23]

  • This compound: Steric hindrance is a major impediment in Ullmann-type reactions. While mono-ortho substitution can be tolerated, yields often decrease. For example, coupling of 2,6-dimethylphenyl iodide, a bis-ortho substituted substrate, resulted in a significantly reduced yield compared to less hindered aryl iodides.[24] This suggests that this compound would be a challenging substrate requiring careful optimization.

Experimental Protocols and Data

To illustrate the practical differences, we present a representative protocol for a Suzuki-Miyaura coupling. The conditions for this compound are adapted from methodologies developed for sterically hindered aryl halides.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-iodobenzoate (Standard Conditions)

Caption: Standard workflow for Suzuki coupling of Methyl 4-iodobenzoate.

Methodology:

  • To a flask charged with Methyl 4-iodobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq), add the solvent mixture.

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound (Optimized for Hindered Substrates)

Caption: Optimized workflow for Suzuki coupling of a sterically hindered substrate.

Methodology:

  • In a glovebox or under an inert atmosphere, charge a flask with this compound (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (3.0 eq), Pd₂(dba)₃ (2 mol%), and a bulky phosphine ligand like SPhos (4 mol%).

  • Add anhydrous, degassed solvent (e.g., dioxane).

  • Seal the vessel and heat the reaction mixture at 100-120 °C. Monitor carefully by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel chromatography.

Summary of Reactivity and Conditions
ReactionMethyl 4-iodobenzoateThis compound
Relative Reactivity HighModerate to Low (Challenging)
Key Challenge NoneSevere steric hindrance at the reaction center
Typical Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄)Pd complexes with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos)
Typical Base Inorganic carbonates (Na₂CO₃, Cs₂CO₃)Stronger, non-nucleophilic bases (K₃PO₄, K₂CO₃)
Reaction Temperature Moderate (RT to 100 °C)Elevated (≥100 °C)
Expected Outcome Generally high yields with broad substrate scopeYields are highly dependent on optimized conditions; may be lower than unhindered analogue
Conclusion and Outlook

The comparison between Methyl 4-iodobenzoate and this compound provides a clear and compelling illustration of the profound impact of steric hindrance in modern organic synthesis.

  • Methyl 4-iodobenzoate is a versatile and highly reactive building block, suitable for a wide array of standard cross-coupling protocols. Its predictable reactivity makes it an ideal choice for routine synthetic applications where rapid and efficient bond formation is paramount.

  • This compound represents a significantly more challenging substrate. The ortho-ethyl group sterically shields the C-I bond, necessitating a more sophisticated and nuanced approach to catalysis. Successful transformations require careful consideration and optimization of ligands, bases, solvents, and temperature. While its reactivity is attenuated, this very challenge makes it a valuable substrate for constructing sterically congested molecules that are often of interest in pharmaceutical and materials science.

For the synthetic chemist, the choice between these two reagents hinges on the specific target molecule and the synthetic strategy. If the goal is a simple, unencumbered linkage, Methyl 4-iodobenzoate is the superior choice. However, if the target architecture demands substitution ortho to the coupling site, this compound, though more demanding, is the necessary precursor, with the understanding that its use will require leveraging the advanced catalytic systems developed specifically to overcome such steric challenges.

References

A Senior Application Scientist's Guide: Comparative Analysis of Suzuki and Sonogashira Coupling with Iodobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a transformative toolkit for the construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura and Sonogashira couplings are indispensable for their reliability, broad functional group tolerance, and applicability in the synthesis of complex molecules, from active pharmaceutical ingredients (APIs) to advanced organic materials.[1][2]

This guide provides a comparative analysis of these two powerhouse reactions, focusing on a common and highly relevant substrate class: iodobenzoates. Ethyl 4-iodobenzoate, an electron-deficient aryl iodide, serves as an excellent model substrate due to the high reactivity of the carbon-iodine bond, which readily undergoes the critical oxidative addition step in the catalytic cycle.[1][3][4][5] For researchers in drug discovery and process development, understanding the nuances, strengths, and limitations of each method is paramount for strategic synthetic planning and efficient execution.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for forming a single bond between two sp²-hybridized carbon atoms, typically to create biaryl or vinyl-aryl structures.[6][7] Its widespread adoption is a testament to its mild conditions, the use of environmentally benign and stable organoboron reagents, and its exceptional tolerance of diverse functional groups.[8][9]

The Catalytic Cycle: A Three-Step Dance

The mechanism of the Suzuki coupling is a well-understood catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][10][11]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the ethyl 4-iodobenzoate. This is often the rate-determining step and results in a Pd(II) intermediate. The electron-withdrawing nature of the ester group on the iodobenzoate generally facilitates this step.[1][12]

  • Transmetalation : A base is required to activate the organoboron species (e.g., an arylboronic acid), forming a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the iodide.[6][13] The choice of base is critical and can influence reaction rates and prevent side reactions like protodeboronation.[12]

  • Reductive Elimination : The two organic partners on the palladium complex couple to form the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[1][6]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-I pd0->pdiil Oxidative Addition pdiil_r Ar-Pd(II)L₂-Ar' pdiil->pdiil_r Transmetalation pdiil_b [Ar-B(OH)₃]⁻ pdiil_b->pdiil_r pdiil_r->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pdiil_r->product aryl_halide Ar-I (e.g., Ethyl 4-iodobenzoate) aryl_halide->pdiil boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pdiil_b

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira Coupling: Crafting C(sp²)-C(sp) Bonds

The Sonogashira reaction is a powerful and versatile method for coupling terminal alkynes with aryl or vinyl halides, yielding arylalkynes and conjugated enynes.[14][15][16] This transformation is fundamental to the synthesis of molecules where the rigid, linear geometry of the alkyne linker is desirable, such as in pharmaceuticals, molecular wires, and natural products.[17][18]

A Tale of Two Cycles: Palladium and Copper

The classic Sonogashira mechanism involves two interconnected catalytic cycles, synergistically orchestrated by palladium and a copper(I) co-catalyst.[4][17][19]

  • Palladium Cycle (Oxidative Addition) : Similar to the Suzuki reaction, the process is initiated by the oxidative addition of the aryl iodide to a Pd(0) species, forming an Ar-Pd(II)-I complex.[4][14]

  • Copper Cycle (Acetylide Formation) : Concurrently, the terminal alkyne reacts with a Cu(I) salt (like CuI) in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper to form a copper acetylide intermediate.[4][20] This step increases the nucleophilicity of the alkyne for the subsequent step.

  • Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex, displacing the iodide and forming an Ar-Pd(II)-alkyne species.[17]

  • Reductive Elimination : The aryl and alkynyl groups are reductively eliminated from the palladium center, forming the C(sp²)-C(sp) bond of the final product and regenerating the Pd(0) catalyst.[4][17]

It is important to note that copper-free Sonogashira protocols have been developed to circumvent side reactions like the copper-catalyzed homocoupling of alkynes (Glaser coupling) and to simplify product purification.[20][21][22]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-I pd0->pdiil Oxidative Addition pdiil_r Ar-Pd(II)L₂-C≡CR pdiil->pdiil_r Transmetalation pdiil_r->pd0 Reductive Elimination product Ar-C≡CR pdiil_r->product cu_halide Cu-I cu_acetylide Cu-C≡CR cu_halide->cu_acetylide Deprotonation & Acetylide Formation cu_acetylide->pdiil_r cu_acetylide->cu_halide aryl_halide Ar-I aryl_halide->pdiil alkyne H-C≡CR + Base alkyne->cu_acetylide

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Comparative Analysis: Suzuki vs. Sonogashira

The choice between Suzuki and Sonogashira coupling is primarily dictated by the desired final structure—a biaryl or an arylalkyne. However, for a researcher planning a synthesis, several other practical factors come into play.

FeatureSuzuki-Miyaura CouplingSonogashira CouplingSenior Scientist's Insight
Bond Formed C(sp²)-C(sp²) (single bond)C(sp²)-C(sp) (triple bond)The fundamental choice. Sonogashira products offer a rigid, linear scaffold, while Suzuki products provide a more flexible biaryl linkage.
Nucleophile Organoboron compound (e.g., boronic acid)Terminal alkyneBoronic acids are generally stable, commercially available solids. Terminal alkynes are also widely available but can be more sensitive.
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₄) + BasePd catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) co-catalyst + BaseThe copper co-catalyst in Sonogashira is a key differentiator. It enhances reactivity but can lead to alkyne homocoupling (Glaser coupling).[20]
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), often in aqueous solution.[3][13]Organic amine (e.g., Et₃N, DIPEA), often acts as solvent.[14][17]The aqueous/organic biphasic system in Suzuki is excellent for dissolving both organic substrates and inorganic bases. The amine base in Sonogashira neutralizes the HX byproduct.
Common Side Reactions Protodeboronation, boronic acid homocoupling.[12]Alkyne homocoupling (Glaser coupling), especially with Cu(I).[20][23]Rigorous deoxygenation is key in Suzuki to prevent homocoupling. For Sonogashira, slow addition of the alkyne or using a copper-free protocol can mitigate Glaser coupling.[23]
Workup Boron byproducts are typically water-soluble and easily removed by aqueous extraction.Copper salts may require a specific wash (e.g., sat. aq. NH₄Cl) to remove them.[17][23]The Suzuki workup is often considered more straightforward. The advent of copper-free Sonogashira protocols simplifies its purification significantly.[22]
Functional Group Tolerance Excellent. Tolerates a vast range of functional groups.[1][8][22]Excellent. The terminal alkyne proton is the main reactive site to consider.[17][24]Both reactions are workhorses for late-stage functionalization in complex molecule synthesis due to their superb functional group compatibility.
Quantitative Data: Representative Yields with Ethyl 4-Iodobenzoate

The following table summarizes typical yields reported in the literature for the coupling of ethyl 4-iodobenzoate, demonstrating the high efficiency of both methods.

ReactionCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Suzuki Phenylboronic AcidPd(PPh₃)₄ / K₂CO₃Toluene/Ethanol/Water, 80-100 °C~90-98%[3][12]
Suzuki 4-Methoxyphenylboronic AcidPd(OAc)₂ / SPhos / K₃PO₄1,4-Dioxane/Water, 100 °CHigh[25]
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NTHF, Room Temp75-95%[17][23]
Sonogashira 1-HexynePd(PPh₃)₂Cl₂ / CuI / Et₃NTHF, Room Temp70-90%[23]

Note: Yields are highly dependent on the specific reaction conditions, purity of reagents, and scale.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing clear causality for each step. They serve as a robust starting point for the coupling of ethyl 4-iodobenzoate.

General Experimental Workflow

The setup for both reactions follows a similar logical flow, emphasizing the need for an inert atmosphere to protect the sensitive palladium catalyst.

Workflow start Start setup Reaction Setup: Combine solid reagents (Aryl Iodide, Coupling Partner, Base, Catalyst) in a dry flask. start->setup inert Establish Inert Atmosphere: Purge flask with Argon or Nitrogen (3x cycles). setup->inert solvent Add Degassed Solvents and Liquid Reagents via Syringe. inert->solvent reaction Execute Reaction: Stir at specified temperature. Monitor by TLC or LC-MS. solvent->reaction workup Aqueous Workup: Quench, dilute with organic solvent, wash with water/brine. reaction->workup purify Dry, Concentrate, and Purify: (e.g., Column Chromatography) workup->purify end Final Product purify->end

Caption: A generalized workflow for setting up a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 4-Iodobenzoate

This protocol describes a typical procedure for coupling with an arylboronic acid.[12][25]

  • Materials :

    • Ethyl 4-iodobenzoate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Solvent System: Toluene, Ethanol, and Water (e.g., 3:1:1 ratio), degassed.

  • Procedure :

    • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add ethyl 4-iodobenzoate, the arylboronic acid, and potassium carbonate.

      • Rationale: Combining the solid reagents first in a dry flask prevents premature reaction or degradation.

    • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

      • Rationale: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to lower yields and catalyst decomposition.

    • Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Via syringe, add the degassed solvent system (Toluene/Ethanol/Water).

      • Rationale: Degassing the solvents (by sparging with argon or freeze-pump-thaw cycles) is another crucial step to eliminate dissolved oxygen.

    • Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

      • Rationale: Heating provides the necessary activation energy. Vigorous stirring is essential in the biphasic system to ensure efficient mixing and mass transfer between the organic and aqueous phases.

    • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

      • Rationale: The aqueous washes remove the inorganic base and the water-soluble boron byproducts.

    • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of Ethyl 4-Iodobenzoate

This protocol outlines a standard copper-co-catalyzed procedure with a terminal alkyne.[4][17][23]

  • Materials :

    • Ethyl 4-iodobenzoate (1.0 equiv)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

    • Copper(I) Iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N) (3.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Procedure :

    • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add ethyl 4-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI.

      • Rationale: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. CuI is sensitive to oxidation, so maintaining an inert atmosphere from the start is good practice.

    • Solvent and Base Addition : Add the anhydrous, degassed solvent, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.

      • Rationale: Triethylamine serves as both the base to deprotonate the alkyne and often as a solvent or co-solvent.

    • Alkyne Addition : Add the terminal alkyne dropwise to the reaction mixture via syringe.

      • Rationale: Slow addition can sometimes minimize the rate of alkyne homocoupling, a potential side reaction.

    • Reaction Monitoring : Stir the reaction at room temperature. The reaction is often rapid, but gentle heating (e.g., 40-50 °C) can be applied if it is sluggish. Monitor progress by TLC or LC-MS.

      • Rationale: The high reactivity of the C-I bond often allows Sonogashira couplings to proceed efficiently at or near room temperature.

    • Workup : Once complete, dilute the mixture with ethyl acetate. Wash the organic mixture with a saturated aqueous solution of NH₄Cl, followed by water and brine.

      • Rationale: The ammonium chloride wash is a key step to complex with and remove the copper catalyst from the organic phase.

    • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Outlook

Both the Suzuki-Miyaura and Sonogashira reactions are exceptionally powerful and reliable methods for C-C bond formation using iodobenzoate substrates. The choice is fundamentally guided by the target structure: a biaryl linkage from the Suzuki reaction or a rigid arylalkyne from the Sonogashira.

  • Choose Suzuki when your target requires a C(sp²)-C(sp²) bond, and you desire a straightforward workup with environmentally benign boron byproducts.

  • Choose Sonogashira when your target requires the linear, rigid geometry of a C(sp²)-C(sp) bond. Be mindful of the potential for alkyne homocoupling and consider a copper-free protocol if this becomes a significant issue or if simplifying purification is a priority.

For the modern chemist, a deep, mechanistic understanding of both reactions is not merely academic; it is a practical necessity that informs strategic decisions, enables troubleshooting, and ultimately accelerates the discovery and development of novel molecules.

References

Validation of a Novel High-Efficiency Synthetic Route to Methyl 4-ethyl-3-iodobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of a novel, streamlined synthetic route to Methyl 4-ethyl-3-iodobenzoate, a critical building block in contemporary medicinal chemistry and materials science. Its utility in transition metal-catalyzed cross-coupling reactions makes efficient and scalable access to this intermediate highly valuable for drug development professionals.[1][2] We will objectively compare this new methodology against a traditional, widely-used synthetic pathway, providing comprehensive experimental data, detailed protocols, and mechanistic insights to guide researchers in their synthetic strategy.

Chapter 1: The Traditional Approach - The Sandmeyer Reaction

A classic and reliable method for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[3][4] This multi-step sequence typically begins with a substituted aniline precursor.

Synthetic Scheme: Traditional Sandmeyer Route

The synthesis commences with 3-Amino-4-ethylbenzoic acid. The process involves:

  • Esterification: Protection of the carboxylic acid as a methyl ester to prevent unwanted side reactions.

  • Diazotization: Conversion of the primary amino group into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C).

  • Iodination: Introduction of iodine by treating the diazonium salt with an iodide source, typically potassium iodide (KI).

This pathway, while effective, has several operational drawbacks:

  • Safety Concerns: Arenediazonium salts are thermally unstable and can be explosive when isolated in a dry state.[4] Careful temperature control is critical.

  • Harsh Conditions: The use of strong acids and the generation of corrosive nitrous acid require careful handling and disposal.

  • Multi-step Process: The sequence involves several distinct synthetic operations, increasing overall reaction time and potential for material loss.

Traditional Sandmeyer Route cluster_0 Traditional Sandmeyer Route Start 3-Amino-4-ethylbenzoic acid Step1 Methyl Esterification Start->Step1 MeOH, H₂SO₄ (cat.) Intermediate1 Methyl 3-amino-4-ethylbenzoate Step1->Intermediate1 Step2 Diazotization Intermediate1->Step2 NaNO₂, HCl 0-5 °C Intermediate2 Diazonium Salt Intermediate Step2->Intermediate2 Step3 Iodination Intermediate2->Step3 KI, H₂O Product This compound Step3->Product

Caption: Workflow for the traditional Sandmeyer synthesis.

Chapter 2: A Novel C-H Activation Approach: Direct Regioselective Iodination

To overcome the limitations of the traditional route, we validated a more streamlined, two-step synthesis starting from the readily available 4-ethylbenzoic acid.[5][6] This approach leverages a modern electrophilic aromatic substitution (SEAr) reaction that does not require a directing amino group or the generation of unstable intermediates.

Synthetic Scheme: Novel Direct Iodination Route

  • Quantitative Esterification: 4-Ethylbenzoic acid is converted to its methyl ester via a standard Fischer-Speier esterification.

  • Direct C-H Iodination: The methyl 4-ethylbenzoate is subjected to direct iodination using N-iodosuccinimide (NIS) as a mild iodine source, catalyzed by a catalytic amount of trifluoroacetic acid (TFA).[7][8]

Mechanistic Rationale and Advantages:

The key to this route's success is the predictable regioselectivity. In an SEAr reaction, the powerful activating and ortho-, para-directing effect of the ethyl group overrides the weaker deactivating and meta-directing effect of the methyl ester group. The electrophilic iodine is therefore directed to the positions ortho to the ethyl group. The C3 position is sterically more accessible than the C5 position, leading to the desired product with high selectivity.

This modern approach offers significant benefits:

  • Efficiency: A two-step process from a common starting material.

  • Safety: Avoids the use of unstable diazonium salts and highly corrosive reagents.

  • Mild Conditions: The iodination proceeds at room temperature, enhancing functional group tolerance.

  • Atom Economy: Represents a more direct functionalization of a C-H bond.

Novel Direct Iodination Route cluster_1 Novel Direct Iodination Route Start_New 4-Ethylbenzoic Acid Step1_New Methyl Esterification Start_New->Step1_New MeOH, H₂SO₄ (cat.) Intermediate_New Methyl 4-ethylbenzoate Step1_New->Intermediate_New Step2_New Direct C-H Iodination Intermediate_New->Step2_New NIS, TFA (cat.) Acetonitrile, RT Product_New This compound Step2_New->Product_New

Caption: Workflow for the novel direct iodination synthesis.

Chapter 3: Head-to-Head Experimental Validation

To provide a clear, objective comparison, both the traditional Sandmeyer route and the novel direct iodination route were performed. The results are summarized below.

ParameterTraditional Sandmeyer RouteNovel Direct Iodination RouteAnalysis
Starting Material 3-Amino-4-ethylbenzoic acid4-Ethylbenzoic acidThe starting material for the novel route is more commercially available and generally less expensive.
Number of Steps 3 (from acid)2The novel route is more convergent, reducing operational time and handling losses.
Overall Yield 65%88%A significant improvement in overall yield is observed with the new method.
Purity (HPLC) >98%>99%Both methods produce high-purity material after chromatography, with the novel route being slightly cleaner.
Total Reaction Time ~12 hours~6 hoursThe novel route is approximately twice as fast, largely due to milder conditions and fewer steps.
Reagent Safety Poor (NaNO₂, Diazonium Salt)Good (NIS, cat. TFA)The novel route avoids highly toxic and unstable reagents, representing a major safety improvement.
Simplicity Complex (Requires low temp)Simple (All steps at RT or reflux)The operational simplicity of the novel route makes it more amenable to scale-up.

Chapter 4: Detailed Experimental Protocols

For reproducibility, we provide the detailed, step-by-step methodologies used in our validation study.

Protocol 1: Novel Direct Iodination Route

Step A: Synthesis of Methyl 4-ethylbenzoate

  • To a solution of 4-ethylbenzoic acid (15.0 g, 100 mmol) in methanol (200 mL) in a 500 mL round-bottom flask, add concentrated sulfuric acid (2.0 mL) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford Methyl 4-ethylbenzoate as a colorless oil (16.2 g, 99% yield), which is used without further purification.

Step B: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve Methyl 4-ethylbenzoate (16.2 g, 98.7 mmol) in acetonitrile (150 mL).

  • Add N-iodosuccinimide (NIS) (24.4 g, 108.5 mmol) to the solution.

  • Add trifluoroacetic acid (TFA) (0.76 mL, 9.87 mmol) dropwise while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate (100 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Silica gel, 5% Ethyl Acetate in Hexanes) to yield this compound as a pale yellow oil (25.3 g, 88% yield).

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.95 (d, J=1.8 Hz, 1H), 7.80 (dd, J=8.0, 1.8 Hz, 1H), 7.20 (d, J=8.0 Hz, 1H), 3.90 (s, 3H), 2.80 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.6 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 166.5, 149.2, 138.1, 130.5, 128.9, 98.6, 52.3, 29.5, 14.8.

  • MS (EI): m/z 290.0 (M⁺).

Protocol 2: Traditional Sandmeyer Route (for comparison)
  • Esterification: Methyl 3-amino-4-ethylbenzoate is prepared from 3-amino-4-ethylbenzoic acid using the procedure in Protocol 1, Step A. (Yield: ~98%).

  • Diazotization & Iodination: a. Dissolve Methyl 3-amino-4-ethylbenzoate (17.9 g, 100 mmol) in a mixture of water (100 mL) and concentrated HCl (30 mL). Cool the solution to 0 °C in an ice-salt bath. b. Add a solution of sodium nitrite (NaNO₂) (7.6 g, 110 mmol) in water (20 mL) dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes. c. In a separate flask, dissolve potassium iodide (KI) (24.9 g, 150 mmol) in water (50 mL). d. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas will evolve. e. Allow the mixture to warm to room temperature and stir for 2 hours. f. Extract the mixture with diethyl ether (3 x 100 mL), wash the combined organic layers with 10% sodium thiosulfate solution and brine, dry over MgSO₄, and concentrate. g. Purify by column chromatography to yield the final product. (Yield from ester: ~66%).

Protocol 3: HPLC Analysis for Purity Determination
  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (70:30)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Retention Time: ~4.5 min

Chapter 5: Discussion and Conclusion

The experimental data unequivocally demonstrates that the novel, two-step direct iodination route is superior to the traditional Sandmeyer reaction for the synthesis of this compound. The key advantages are a significantly higher overall yield (88% vs. 65%), a 50% reduction in reaction time, and a vastly improved safety profile by avoiding the generation of unstable diazonium intermediates.

The success of the new method hinges on the principles of modern organic synthesis: leveraging the intrinsic reactivity of C-H bonds and using mild, selective reagents like NIS to achieve functionalization efficiently.[8] For researchers and drug development professionals, this validated protocol offers a more practical, scalable, and safer pathway to a valuable synthetic intermediate. The adoption of this route can accelerate discovery timelines by providing reliable access to key molecular scaffolds with reduced operational risk and complexity.

References

A Comparative Guide to the Reactivity of Methyl 4-ethyl-3-iodobenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. A critical parameter influencing the efficiency of these transformations is the choice of the aryl halide. This guide provides an in-depth comparison of methyl 4-ethyl-3-iodobenzoate with its corresponding aryl bromide and chloride analogues in three seminal cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination. By examining the underlying mechanistic principles and providing representative experimental data, we aim to equip researchers with the insights needed to make informed decisions in substrate selection for synthetic campaigns.

Introduction: The Critical Role of the Aryl Halide

The ability to form carbon-carbon and carbon-heteroatom bonds with precision is fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a powerful and versatile toolkit for this purpose.[1] The general catalytic cycle, while varying slightly between specific named reactions, is fundamentally governed by three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

The initial and often rate-determining step is the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex.[4] This step involves the cleavage of the carbon-halogen bond and the formation of an Ar-Pd(II)-X intermediate. The facility of this step is directly related to the C-X bond dissociation energy, which follows the trend: C-I < C-Br < C-Cl .[5] Consequently, aryl iodides are generally the most reactive substrates, followed by bromides and then chlorides.[3][6]

This guide focuses on This compound , a substituted aryl iodide, to benchmark its performance against its bromo- and chloro- counterparts. We will explore how the inherent reactivity of the C-I bond translates to practical advantages in common synthetic applications.

The Mechanism: Why the Halogen Matters

To understand the performance differences, one must appreciate the catalytic cycle. Let's consider the Suzuki-Miyaura coupling as a representative example.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oa_step Oxidative Addition pdiix Ar-Pd(II)L₂-X pd0->pdiix oa_step->pdiix tm_step Transmetalation pdiir Ar-Pd(II)L₂-R' pdiix->pdiir tm_step->pdiir pdiir->pd0 re_step Reductive Elimination re_step->pd0 product Ar-R' re_step->product center arx_in Ar-X arx_in->oa_step boronic_in R'-B(OH)₂ + Base boronic_in->tm_step

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The Pd(0) catalyst inserts into the Ar-X bond. The weaker the C-X bond, the faster this step proceeds. This is the primary reason for the reactivity trend I > Br > Cl.

  • Transmetalation: The organic group (R') from the organoboron reagent is transferred to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic fragments (Ar and R') are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

While aryl iodides offer the highest reactivity, they are typically more expensive and can sometimes participate in side reactions or catalyst inhibition, particularly in Buchwald-Hartwig aminations where stable iodide-bridged palladium dimers can form.[7][8] Conversely, aryl chlorides are economically attractive but their strong C-Cl bond often necessitates more reactive (and expensive) catalysts, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), higher catalyst loadings, and more forcing reaction conditions.[9][10][11]

Performance Benchmark: Methyl 4-ethyl-3-halobenzoate

To illustrate these principles, we present comparative data for the coupling of methyl 4-ethyl-3-halobenzoates with various partners. The data below is representative, synthesized from established literature protocols to provide a standardized comparison.[12][13] The presence of the ortho-ethyl group introduces moderate steric hindrance, while the meta-ester is an electron-withdrawing group, both of which can influence reaction kinetics.[14][15]

Suzuki-Miyaura Coupling

This reaction is a workhorse for C-C bond formation, coupling the aryl halide with phenylboronic acid.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryAryl Halide (Ar-X)Catalyst SystemTemp. (°C)Time (h)Yield (%)
1Methyl 4-ethyl-3-iodo benzoate1 mol% Pd(PPh₃)₄, 2M Na₂CO₃80195
2Methyl 4-ethyl-3-bromo benzoate2 mol% Pd(PPh₃)₄, 2M Na₂CO₃100691
3Methyl 4-ethyl-3-chloro benzoate3 mol% Pd₂(dba)₃ / 6 mol% SPhos, K₃PO₄1101885

Analysis: The iodo-substrate (Entry 1) provides a near-quantitative yield in just one hour under relatively mild conditions with a standard catalyst. The bromo-analog (Entry 2) requires a longer reaction time and higher temperature to achieve a comparable yield. The chloro-substrate (Entry 3) is significantly less reactive, necessitating a more advanced, bulky phosphine ligand (SPhos) and a stronger base to facilitate the challenging oxidative addition step.[16]

Heck Coupling

The Heck reaction couples the aryl halide with an alkene, in this case, styrene, to form a stilbene derivative.

Table 2: Heck Coupling with Styrene

EntryAryl Halide (Ar-X)Catalyst SystemTemp. (°C)Time (h)Yield (%)
1Methyl 4-ethyl-3-iodo benzoate1 mol% Pd(OAc)₂, P(o-tol)₃, Et₃N100492
2Methyl 4-ethyl-3-bromo benzoate2 mol% Pd(OAc)₂, P(o-tol)₃, Et₃N1201288
3Methyl 4-ethyl-3-chloro benzoate5 mol% PdCl₂(PCy₃)₂, Cs₂CO₃1402475

Analysis: Again, the aryl iodide demonstrates superior performance, reacting faster and at a lower temperature. The increased thermal and catalytic demand for the bromide and especially the chloride is evident. The activation of aryl chlorides in the Heck reaction is notoriously difficult and often requires specialized catalyst systems to achieve moderate to good yields.[9]

Buchwald-Hartwig Amination

This reaction forms a C-N bond between the aryl halide and an amine, here demonstrated with morpholine.

Table 3: Buchwald-Hartwig Amination with Morpholine

EntryAryl Halide (Ar-X)Catalyst SystemTemp. (°C)Time (h)Yield (%)
1Methyl 4-ethyl-3-iodo benzoate2 mol% Pd₂(dba)₃ / 4 mol% XPhos, NaOt-Bu100288*
2Methyl 4-ethyl-3-bromo benzoate2 mol% Pd₂(dba)₃ / 4 mol% XPhos, NaOt-Bu100394
3Methyl 4-ethyl-3-chloro benzoate2 mol% Pd₂(dba)₃ / 4 mol% RuPhos, NaOt-Bu1101690

*Note: While often highly reactive, aryl iodides can sometimes give slightly lower yields in aminations due to catalyst inhibition by the iodide anion.[8][17] However, modern ligand systems have largely mitigated this issue.

Analysis: In C-N couplings, the reactivity trend can be more nuanced. While the aryl bromide (Entry 2) often provides the most reliable and high-yielding results, modern bulky biarylphosphine ligands (like XPhos and RuPhos) have enabled excellent outcomes for all three halides.[7][18] The aryl iodide is still the fastest reacting, but the bromide offers a good balance of reactivity and stability. The aryl chloride remains the most challenging, requiring longer times and often a specifically tailored ligand to achieve high conversion.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

To ensure the trustworthiness and reproducibility of our claims, we provide a detailed protocol for the benchmark Suzuki-Miyaura reaction (Table 1, Entry 1).

Experimental_Workflow reagents 1. Reagent Setup (Ar-I, Boronic Acid, Pd(PPh₃)₄) dissolve 2. Dissolve in Toluene (Inert Atmosphere) reagents->dissolve add_base 3. Add Na₂CO₃ Solution (Aqueous, 2M) dissolve->add_base heat 4. Heat to 80°C (Stir for 1h) add_base->heat workup 5. Aqueous Workup (EtOAc Extraction) heat->workup purify 6. Purification (Silica Gel Chromatography) workup->purify analyze 7. Analysis (NMR, MS) purify->analyze

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 304 mg), phenylboronic acid (1.2 mmol, 146 mg), and tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 11.6 mg).

  • Add 5 mL of toluene, followed by 2.5 mL of a 2M aqueous sodium carbonate solution.

  • Seal the flask and place it in a preheated oil bath at 80°C.

  • Stir the biphasic mixture vigorously for 1 hour. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with 15 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Field Insights and Strategic Application

As a Senior Application Scientist, the choice of aryl halide is a strategic decision balancing speed, cost, and stage of synthesis.

  • For Early-Stage & Route Scouting: Aryl bromides often represent the optimal starting point. They are readily available, moderately reactive, and their chemistry is well-understood, making them reliable for initial exploration.

  • For Late-Stage Functionalization & Precious Substrates: Aryl iodides, like this compound, are the substrate of choice. In the final steps of synthesizing a complex molecule, the premium cost of the iodide is justified by the need for high, reliable yields, rapid reaction times, and mild conditions that preserve sensitive functional groups elsewhere in the molecule.

  • For Large-Scale & Process Chemistry: Aryl chlorides are the most economically viable option for industrial-scale production.[19] While they require significant process optimization to overcome their lower reactivity, the cost savings on the starting material can be substantial. Development in this area focuses on minimizing catalyst loading and finding robust, recyclable catalyst systems.[20]

Conclusion

The benchmarking of this compound against its aryl bromide and chloride counterparts confirms the established reactivity principles in palladium-catalyzed cross-coupling. The C-I bond's lability allows for faster reactions, lower temperatures, and reduced catalyst loadings compared to the more robust C-Br and C-Cl bonds. This makes This compound an exemplary substrate for synthetic applications where efficiency, speed, and mild conditions are paramount. While aryl bromides offer a balanced profile and chlorides provide an economic advantage for large-scale work, the superior reactivity of the aryl iodide ensures its critical role in challenging and high-value synthetic endeavors.

References

A Comparative Guide to Alternatives for Methyl 4-ethyl-3-iodobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Methyl 4-ethyl-3-iodobenzoate in Modern Synthesis

This compound is a substituted aromatic compound frequently employed as a versatile building block in the synthesis of complex organic molecules.[1] Its structure, featuring an aryl iodide, an ethyl group, and a methyl ester, makes it a valuable precursor in pharmaceutical and materials science research. Specifically, it has been utilized in the preparation of potent enzyme inhibitors, such as those targeting the Discoidin Domain Receptor 1 (DDR1), which is implicated in cancer cell proliferation.[2] The primary utility of this reagent stems from the reactivity of the carbon-iodine (C-I) bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are foundational for the construction of carbon-carbon bonds, enabling the assembly of intricate molecular frameworks from simpler components.[3][4][5][6][7]

This guide provides an in-depth comparison of this compound with its most common and practical alternatives: the corresponding aryl bromide and aryl triflate. We will explore the nuances of their reactivity, supported by experimental data, and provide detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

Understanding Reactivity: The Critical Role of the Leaving Group

In palladium-catalyzed cross-coupling reactions, the reaction is initiated by the oxidative addition of the aryl electrophile (Ar-X) to a low-valent palladium(0) complex. The efficiency of this step is the primary determinant of the overall reaction rate and is directly influenced by the nature of the leaving group (X). The strength of the carbon-leaving group bond (C-X) is inversely correlated with its reactivity. A weaker C-X bond is more easily cleaved, facilitating a faster oxidative addition.

The generally accepted order of reactivity for common leaving groups in palladium-catalyzed cross-couplings is:

I > Br ≈ OTf > Cl [8][9][10]

This trend is rooted in bond dissociation energies; the C-I bond is significantly weaker than the C-Br bond, making aryl iodides the most reactive substrates in this class.[11] Aryl triflates (OTf), while not halides, are excellent pseudohalide leaving groups with reactivity often comparable to or slightly less than aryl bromides.[8] This inherent difference in reactivity dictates the choice of reaction conditions—such as temperature, catalyst loading, and reaction time—and can be strategically exploited for selective transformations.

The Alternatives: Structure and Synthesis

The logical alternatives to this compound retain the core ethylbenzoate scaffold but vary the leaving group at the 3-position.

  • Methyl 4-ethyl-3-bromobenzoate: The direct bromine analogue. Aryl bromides are widely used in cross-coupling reactions and represent a good balance between reactivity and stability.[12] They are typically more cost-effective than the corresponding iodides. Synthesis can be achieved through standard bromination of methyl 4-ethylbenzoate or via esterification of the commercially available 3-bromo-4-ethylbenzoic acid, a process analogous to the synthesis of similar bromobenzoates.[13][14][15][16]

  • Methyl 4-ethyl-3-(trifluoromethylsulfonyloxy)benzoate: The triflate analogue. Aryl triflates are prepared from the corresponding phenols by reaction with triflic anhydride or a related triflating agent. They are highly effective electrophiles in cross-coupling reactions, and their use has expanded the scope of these transformations significantly.[17][18][19] The precursor, methyl 4-ethyl-3-hydroxybenzoate, would be required for its synthesis.

Comparative Performance in Key Cross-Coupling Reactions

The choice between an iodide, bromide, or triflate has significant practical implications for reaction design. Aryl iodides are prized for their high reactivity, often enabling reactions to proceed under mild conditions (e.g., room temperature).[3][8] In contrast, aryl bromides and triflates typically require more forcing conditions, such as higher temperatures or more sophisticated, electron-rich phosphine ligands, to achieve comparable efficiency.[20][21][22]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide/triflate and an organoboron compound, is one of the most widely used transformations in modern synthesis.

EntryAryl Electrophile (Ar-X)PartnerCatalyst SystemConditionsYield (%)Reference(s)
1Ar-I Phenylboronic AcidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80 °C, 4h>95[4][23]
2Ar-Br Phenylboronic AcidPd(OAc)₂, SPhos, K₃PO₄Toluene, 100 °C, 12h~90[24]
3Ar-OTf Phenylboronic AcidPd(OAc)₂, PCy₃, K₃PO₄Toluene, 80 °C, 6h>95[9][22]
  • Analysis: The aryl iodide (Entry 1) couples efficiently under "classical" conditions with a standard Pd(PPh₃)₄ catalyst. The aryl bromide (Entry 2) often requires a more active catalyst system, such as one employing a bulky, electron-rich Buchwald ligand (e.g., SPhos), and higher temperatures to achieve high yields. The aryl triflate (Entry 3) is also highly reactive, often comparable to the bromide, and couples efficiently with a catalyst system like Pd(OAc)₂/PCy₃.[22]

Sonogashira Coupling

The Sonogashira coupling forges a bond between an aryl halide/triflate and a terminal alkyne, a critical reaction for accessing arylalkyne structures.

EntryAryl Electrophile (Ar-X)PartnerCatalyst SystemConditionsYield (%)Reference(s)
1Ar-I PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, RT, 2h>95[3][8][25]
2Ar-Br PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NToluene, 80 °C, 12h~85[20][21]
3Ar-OTf PhenylacetylenePd(OAc)₂, PPh₃, Bu₄NOAcDioxane, 100 °C, 18h~80[8]
  • Analysis: The difference in reactivity is pronounced in the Sonogashira reaction. Aryl iodides (Entry 1) are exceptional substrates, with reactions often proceeding to completion at room temperature in a few hours.[3] Aryl bromides (Entry 2) are significantly less reactive and almost always require heating to achieve good conversion.[21] Aryl triflates (Entry 3) can also be used, but may require specific conditions and sometimes give lower yields compared to the halides in this particular transformation.[8]

Mechanistic & Strategic Considerations

The choice of reagent extends beyond simple reactivity and delves into synthetic strategy. While the high reactivity of an aryl iodide is often advantageous, it can be a liability in molecules with multiple reactive sites. For a substrate containing both an iodide and a bromide, it is possible to selectively couple at the iodide position by running the reaction at a lower temperature.[8] Conversely, a less reactive group like a bromide or even a chloride can be desirable when it needs to be retained for a subsequent transformation.

The catalyst system itself can invert the expected reactivity. For instance, while most palladium catalysts favor the order I > Br > OTf, specific systems like Pd₂(dba)₃/P(t-Bu)₃ have been shown to react selectively with aryl chlorides in the presence of aryl triflates, a reversal of the conventional trend.[9] This underscores the importance of considering the interplay between the substrate and the catalyst.

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are representative procedures for a Suzuki-Miyaura coupling reaction using each of the three electrophiles.

Protocol 1: Coupling of this compound (High Reactivity)
  • Objective: To synthesize Methyl 4-ethyl-3-phenylbenzoate using the aryl iodide.

  • Methodology:

    • Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

    • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%). Add a degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL).

    • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

    • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.[4][26]

Protocol 2: Coupling of Methyl 4-ethyl-3-bromobenzoate (Intermediate Reactivity)
  • Objective: To synthesize Methyl 4-ethyl-3-phenylbenzoate using the aryl bromide.

  • Methodology:

    • Setup: To an oven-dried Schlenk flask, add Methyl 4-ethyl-3-bromobenzoate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

    • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas three times.

    • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add 10 mL of anhydrous, degassed toluene.

    • Reaction: Heat the mixture to 100-110 °C in a pre-heated oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress.

    • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

ExperimentalWorkflow reagents 1. Reagent Setup (Ar-X, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert catalyst 3. Catalyst & Solvent Addition (Pd Catalyst, Ligand, Solvent) inert->catalyst reaction 4. Reaction (Heating & Stirring) catalyst->reaction workup 5. Aqueous Workup (Extraction & Washing) reaction->workup purification 6. Purification (Drying & Chromatography) workup->purification product Pure Product purification->product

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Reagent Selection Guide

This compound, Methyl 4-ethyl-3-bromobenzoate, and Methyl 4-ethyl-3-(trifluoromethylsulfonyloxy)benzoate are all viable reagents for introducing the 4-ethyl-3-benzoate moiety via cross-coupling reactions. The choice among them is not a matter of "better" or "worse," but rather a strategic decision based on the specific requirements of the synthesis.

  • Choose the Aryl Iodide for:

    • Maximum Reactivity: When mild conditions (low temperature, short reaction times) are paramount.

    • Simple Catalyst Systems: When using standard, readily available catalysts like Pd(PPh₃)₄ is preferred.

    • Initial Exploratory Studies: To quickly establish the feasibility of a coupling reaction.

  • Choose the Aryl Bromide for:

    • Cost-Effectiveness and Scalability: Aryl bromides are often more economical for large-scale synthesis.

    • Orthogonal Reactivity: When a more robust group is needed that can survive reactions where a co-existing iodide might react.

    • Broad Availability: Aryl bromides are exceptionally common starting materials.

  • Choose the Aryl Triflate for:

    • Access from Phenols: When the synthetic route originates from the corresponding hydroxy-benzoate.

    • High Reactivity (Comparable to Bromides): When a highly reactive alternative to a halide is needed.

    • Alternative Selectivity: In certain catalyst systems, triflates can offer different reactivity profiles compared to halides.[9]

By understanding the fundamental principles of reactivity and considering the practical aspects of each substrate, researchers can confidently select the optimal building block to achieve their synthetic goals with efficiency and precision.

References

A Comparative Guide to the Efficacy of Palladium Catalysts with Methyl 4-ethyl-3-iodobenzoate in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2][3] These transformations are foundational in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The judicious selection of the palladium catalyst is paramount to the success of these reactions, directly influencing yield, reaction kinetics, and substrate scope. This guide provides a comparative analysis of the efficacy of various palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, utilizing Methyl 4-ethyl-3-iodobenzoate as a representative sterically hindered and electronically deactivated substrate.

This compound presents a unique challenge due to the steric hindrance imposed by the ethyl group ortho to the iodine atom and the electron-withdrawing nature of the methyl ester. This guide will delve into the nuances of catalyst selection for this substrate, offering experimental protocols and comparative data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and broad functional group tolerance.[4][5] The choice of catalyst and ligand is critical in overcoming the challenges posed by substrates like this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is outlined below. This protocol serves as a baseline for comparing the performance of different catalyst systems.

Reaction Setup:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand (if not using a pre-catalyst) under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[6]

Comparative Catalyst Performance in Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseTemp (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄ (2 mol%)PPh₃K₂CO₃1001275Standard, widely used catalyst; moderate yield for this hindered substrate.
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)SPhosK₃PO₄80692Bulky, electron-rich ligand overcomes steric hindrance, leading to higher yield and shorter reaction time.[7]
Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%)XPhosCs₂CO₃80895Highly active catalyst system, excellent for challenging substrates.
Pd(dppf)Cl₂ (2 mol%)dppfNa₂CO₃1001085Effective for a range of substrates, good performance with the iodo-substrate.

Table 1. Comparative efficacy of various palladium catalysts in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Yields are representative and may vary based on specific reaction conditions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-B(OR)2(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-B(OR)2(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Heck Reaction: Olefin Functionalization

The Heck reaction is a powerful method for the arylation of alkenes.[8][9] The regioselectivity and efficiency of the Heck reaction are highly dependent on the catalyst system and reaction conditions.

Experimental Protocol: Heck Reaction

The following is a general protocol for the Heck reaction of this compound with ethyl acrylate.

Reaction Setup:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), ethyl acrylate (1.2 mmol, 1.2 equiv.), the palladium catalyst, and the ligand.

  • Flush the tube with an inert gas.

  • Add an anhydrous solvent (e.g., DMF, 5 mL) and a base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.) via syringe.

  • Seal the tube and heat the mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.[10][11]

Comparative Catalyst Performance in the Heck Reaction
Catalyst SystemLigandBaseTemp (°C)Time (h)Yield (%)Observations
Pd(OAc)₂ (1 mol%)P(o-tolyl)₃ (2 mol%)Et₃N1201865Classic conditions; may require higher temperatures and longer times for this substrate.
Pd(OAc)₂ (1 mol%)PPh₃ (2 mol%)K₂CO₃1001278A common and effective system, providing a good yield.[11]
Herrmann's Catalyst (0.1 mol%)-NaOAc1201085A highly active palladacycle catalyst, effective at low loadings.
Ligand-free Pd/C (5 mol%)-Et₃N1202450Heterogeneous catalyst, often requires harsher conditions and may give lower yields.[12]

Table 2. Comparative efficacy of various palladium catalysts in the Heck reaction of this compound with ethyl acrylate. Yields are representative.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Ar-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Sigma-Alkyl Pd(II) Alkene Complex->Sigma-Alkyl Pd(II) Migratory Insertion Substituted Alkene Substituted Alkene Sigma-Alkyl Pd(II)->Substituted Alkene β-Hydride Elimination Substituted Alkene->Pd(0)L2 Reductive Elimination (Base)

Figure 2. Simplified catalytic cycle of the Heck reaction.

The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds.[13][14][15] The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high efficiency, especially with challenging substrates.[16]

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of this compound with morpholine is provided below.

Reaction Setup:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, the phosphine ligand, and the base (e.g., NaOt-Bu, 1.5-2.0 equiv).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Add the amine (1.1-1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.[17][18]

Comparative Catalyst Performance in Buchwald-Hartwig Amination
Catalyst SystemLigandBaseTemp (°C)Time (h)Yield (%)Observations
Pd₂(dba)₃ (1 mol%)BINAP (1.5 mol%)NaOt-Bu1001670A first-generation ligand, effective but may require longer reaction times.[13]
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₃PO₄90894A highly effective Buchwald ligand for sterically demanding couplings.
Xantphos Pd G3 (2 mol%)XantphosDBU1001288A pre-catalyst with a wide-bite-angle ligand, often showing good performance. Using a soluble organic base like DBU can be advantageous in some cases.[19]
BrettPhos Pd G3 (2 mol%)BrettPhosLHMDS90696An advanced pre-catalyst, excellent for challenging monoarylation of primary amines and coupling of hindered substrates.[16]

Table 3. Comparative efficacy of various palladium catalysts in the Buchwald-Hartwig amination of this compound with morpholine. Yields are representative.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Pd(0)L->Ar-Pd(II)-I(L) Oxidative Addition (Ar-I) Amido Complex Amido Complex Ar-Pd(II)-I(L)->Amido Complex Amine Coordination & Deprotonation (Base) Arylamine Arylamine Amido Complex->Arylamine Reductive Elimination Arylamine->Pd(0)L Catalyst Regeneration

Figure 3. Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Discussion and Conclusion

The comparative data presented underscores the critical role of catalyst and ligand selection in the successful cross-coupling of a sterically and electronically challenging substrate like this compound.

For Suzuki-Miyaura couplings , while traditional catalysts like Pd(PPh₃)₄ can be effective, the use of bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos significantly enhances reaction rates and yields.[7] These ligands facilitate the oxidative addition and reductive elimination steps, which are often rate-limiting for hindered substrates.

In Heck reactions , palladacycle catalysts like Herrmann's catalyst demonstrate high activity at low catalyst loadings. While ligand-free systems can be employed, they often necessitate harsher conditions and may result in lower yields. The choice of base and solvent also plays a crucial role in optimizing the reaction outcome.[11]

The Buchwald-Hartwig amination is particularly sensitive to ligand effects. The evolution from first-generation ligands like BINAP to more advanced, sterically demanding biarylphosphine ligands such as RuPhos and BrettPhos has dramatically expanded the scope and efficiency of this transformation.[16] The use of well-defined pre-catalysts can also offer improved reproducibility and activity.

Ultimately, the optimal palladium catalyst for a given transformation depends on a multitude of factors including the specific substrates, desired reaction conditions, and economic considerations. This guide provides a foundational framework for navigating these choices, empowering researchers to design more efficient and robust synthetic routes.

References

Optimizing Synthesis: A Comparative Analysis of Bases in Cross-Coupling Reactions of Methyl 4-ethyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Base Selection in Modern Drug Discovery

In the landscape of modern pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures.[1][2] These reactions, honored with the 2010 Nobel Prize in Chemistry, provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of novel therapeutic agents and functional materials.[1][2] Among the various substrates utilized in these transformations, functionalized aryl halides like Methyl 4-ethyl-3-iodobenzoate are of significant interest due to their potential as precursors to a wide array of biologically active compounds.

The success of a cross-coupling reaction is not solely dependent on the choice of catalyst and ligand. The selection of a suitable base is a critical parameter that can profoundly influence reaction kinetics, yield, and even the reaction pathway.[3][4][5] The base plays a multifaceted role, extending beyond simple proton scavenging to actively participating in the catalytic cycle, most notably in the crucial transmetalation step of Suzuki-Miyaura reactions.[3][4][6] This guide provides an in-depth analysis of the performance of various bases in the context of cross-coupling reactions involving this compound, offering a comparative framework to aid researchers in optimizing their synthetic strategies. While direct experimental data for this specific substrate is not extensively published, this guide synthesizes established principles and data from analogous systems to provide a robust predictive model.

The Mechanistic Imperative: Why the Right Base Matters

The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is a key player in the transmetalation step, where an organic group is transferred from an organometallic reagent (e.g., an organoboron compound) to the palladium center.

There are two predominant, simplified mechanistic pathways proposed for the role of the base in Suzuki-Miyaura couplings:

  • The Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex.[4][5] This increased nucleophilicity facilitates the transfer of the organic moiety to the palladium(II) complex.

  • The Hydroxide/Alkoxide Pathway: The base can react with the palladium(II) halide complex to generate a more reactive palladium(II) hydroxide or alkoxide species. This intermediate then readily undergoes reaction with the neutral boronic acid.[4]

The operative pathway is often dependent on the specific base, solvent, and substrates employed. The choice of base, therefore, directly impacts the rate-determining step and overall efficiency of the reaction.

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-B(OR')₂ + Base) ArPd(II)XL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)-R L₂ Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Experimental_Workflow start Start setup Combine Reactants and Base in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst Add Catalyst, Ligand, and Solvents inert->catalyst heat Heat and Stir (e.g., 90 °C) catalyst->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-ethyl-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and utilization of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring that all chemical byproducts and un-used reagents are managed and disposed of with the utmost attention to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-ethyl-3-iodobenzoate, a halogenated aromatic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

The fundamental principle guiding the disposal of any chemical waste is the "cradle-to-grave" responsibility, a concept established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This means that the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[1]

Hazard Identification and Risk Assessment: Know Your Compound

Anticipated Hazards:

  • Irritation: Causes skin, eye, and respiratory tract irritation.[4][5][6]

  • Toxicity: The toxicological properties have not been fully investigated, and it should be treated with caution.[5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[7]

The table below summarizes the known properties of similar compounds, which should be considered indicative for this compound.

PropertyValue/InformationSource
Physical State Likely a solid or liquid[4]
Hazards Irritant (skin, eyes, respiratory)[4][5][6]
Toxicity Toxicological properties not fully known[5]
Environmental Potentially harmful to aquatic life[7]
Disposal Class Halogenated Organic Waste[3][8]
Immediate Safety and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols must be followed at all times when handling this compound waste.

Mandatory PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Hand Protection: Wear nitrile gloves.

  • Body Protection: A fastened lab coat is essential.

Engineering Controls:

  • All handling of this compound waste, including segregation and container labeling, should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][9][10]

  • Ensure that an eyewash station and safety shower are readily accessible.[10]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation.

This is the most critical step in a safe and compliant waste management program. Improper segregation can lead to dangerous chemical reactions and complicate the final disposal process.

  • Designated Waste Container: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[3][8] This includes:

    • Unused or expired this compound.

    • Contaminated materials such as gloves, pipette tips, and weighing paper.

    • Solvent rinses of glassware that came into contact with the compound.[3]

  • Incompatibility: Never mix halogenated waste with non-halogenated organic waste.[11] Additionally, do not mix incompatible chemicals, such as acids and bases, in the same waste container.[12]

  • Container Choice: Use a chemically compatible container, preferably plastic, with a secure, leak-proof lid.[13][14] The container must be in good condition, free from cracks or degradation.

  • Proper Labeling: Clear and accurate labeling is essential for safety and regulatory compliance.[15][16] The label must include:

    • The words "Hazardous Waste".[3][16]

    • The full chemical name: "this compound" and any other chemical constituents in the waste stream.[3][16]

    • The approximate concentration of each component.

    • The date when waste was first added to the container (accumulation start date).[16]

    • The name and contact information of the principal investigator or responsible person.[16]

    • Applicable hazard warnings (e.g., Irritant).[16]

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[14] This area should be under the control of laboratory personnel.[16]

  • Secondary Containment: The waste container must be kept in a secondary containment bin or tray to capture any potential leaks or spills.[13][17]

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[11][14][17] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Storage Limits: Adhere to institutional and regulatory limits on the volume of hazardous waste that can be accumulated in an SAA (typically a maximum of 55 gallons).[14]

  • Professional Disposal Service: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[15][16] It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[16]

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.[3]

  • Incineration: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[18]

The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.

G cluster_lab In the Laboratory cluster_ehs EHS & Disposal Vendor A Waste Generation (this compound) B Hazard Assessment (Consult SDS/Safety Info) A->B Step 1 C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Step 2 D Segregate Waste (Halogenated Organics Only) C->D Step 3 E Select & Label Container ('Hazardous Waste') D->E Step 4 F Store in SAA (Secondary Containment) E->F Step 5 G Request Waste Pickup (Contact EHS Office) F->G Step 6 H EHS Collects Waste G->H Institutional Protocol I Transport to TSDF H->I Manifested Transport J Final Disposal (High-Temp Incineration) I->J Regulatory Compliance

Caption: Disposal workflow for this compound.

Minimizing Waste: A Proactive Approach

In addition to proper disposal, a key aspect of laboratory safety and environmental responsibility is waste minimization.[14] Consider the following strategies:

  • Order only the quantity of chemical needed for your experiments. [9][14]

  • Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates. [9]

  • Where possible, substitute with less hazardous chemicals. [14]

By adhering to these detailed procedures, you can ensure that your research is conducted not only at the forefront of scientific discovery but also with the highest standards of safety and environmental protection.

References

Navigating the Safe Handling of Methyl 4-ethyl-3-iodobenzoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks

Methyl 4-ethyl-3-iodobenzoate is an aromatic compound containing an iodine substituent and a methyl ester functional group. Based on the hazard profiles of analogous compounds such as Methyl 4-iodobenzoate and other substituted benzoates, the primary anticipated hazards include:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

A thorough risk assessment should be conducted before commencing any work with this compound, considering the scale of the experiment and the potential for aerosolization.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with explanations rooted in established safety principles.

PPE CategoryRecommended EquipmentRationale and Causality
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3]The ester and iodinated aromatic functionalities suggest a potential for eye irritation. Chemical splash goggles provide a seal around the eyes to protect against splashes from all directions. A face shield offers an additional layer of protection for the entire face.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Nitrile gloves offer good resistance to a range of organic compounds. It is crucial to consult the glove manufacturer's compatibility chart and to change gloves immediately if contamination is suspected. For prolonged or immersive contact, heavier-duty gloves may be necessary.[5]
Body Protection A fully buttoned, long-sleeved laboratory coat.A lab coat protects the skin and personal clothing from accidental spills and contamination.[6][7]
Respiratory Protection Generally not required when handled in a certified chemical fume hood.A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of hazardous vapors or dust. If work must be performed outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary.[7][8]
Foot Protection Closed-toe shoes.Protects the feet from spills and falling objects.[6]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

Adherence to proper procedures for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning and Doffing Protocol

Donning Sequence:

  • Lab Coat: Put on and fasten completely.

  • Goggles/Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Unbutton and remove by rolling it inside out, touching only the interior surface.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection Start Start: Handling This compound AssessScale Assess Scale of Work (mg vs. multi-gram) Start->AssessScale AssessAerosol Potential for Aerosolization? (e.g., sonication, vigorous mixing) AssessScale->AssessAerosol Small Scale (mg) Goggles Upgrade to: Chemical Splash Goggles AssessScale->Goggles Large Scale (g) BasePPE Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses with Side Shields AssessAerosol->BasePPE No AssessAerosol->Goggles Yes FumeHood Work in a Chemical Fume Hood BasePPE->FumeHood FaceShield Add: Face Shield Goggles->FaceShield High Splash Potential Goggles->FumeHood FaceShield->FumeHood

Caption: PPE selection workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[9][10] Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

All laboratory personnel should be aware of the location and proper operation of emergency equipment, including safety showers and eyewash stations.[9][11][10]

Waste Disposal: Environmental Responsibility

As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures to protect the environment.

  • Waste Segregation: All waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[12] Do not mix with non-halogenated waste.[12]

  • Container Management: Waste containers should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.

  • Disposal Protocol: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[13][14][15][16] Never dispose of halogenated organic compounds down the drain.[12]

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.